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  • Product: 2-(Azetidin-1-yl)-5-methoxypyrimidine

Core Science & Biosynthesis

Foundational

2-(Azetidin-1-yl)-5-methoxypyrimidine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the pursuit of highly selective, metabolically stable, and orally bioavailable therapeutics, medicinal chemists continuously seek out "privileged scaffolds"—molecular frameworks that consistently yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective, metabolically stable, and orally bioavailable therapeutics, medicinal chemists continuously seek out "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. 2-(Azetidin-1-yl)-5-methoxypyrimidine has emerged as a highly versatile building block in this arena. By marrying the hydrogen-bonding capacity of a pyrimidine core with the constrained, low-lipophilicity profile of an azetidine ring, this scaffold offers a unique solution to common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered in late-stage drug development.

This technical guide explores the physicochemical rationale, mechanistic binding advantages, and self-validating synthetic protocols associated with the 2-(Azetidin-1-yl)-5-methoxypyrimidine scaffold, supported by its applications in kinase inhibition and CNS-targeted therapies.

The Structural Paradigm: Why Azetidine and Methoxypyrimidine?

The design of 2-(Azetidin-1-yl)-5-methoxypyrimidine is rooted in the principles of Lipophilic Efficiency (LipE) and the optimization of the sp³ carbon fraction ( Fsp3​ ).

  • The Pyrimidine Core: Pyrimidines are ubiquitous in kinase inhibitors due to their ability to act as bidentate hydrogen-bond acceptors, perfectly complementing the backbone NH donors in the ATP-binding hinge region of kinases[1].

  • The 5-Methoxy Substituent: The methoxy group serves a dual purpose. Electronically, it donates electron density into the pyrimidine ring via resonance, modulating the pKa​ of the pyrimidine nitrogens to optimize hinge-binding strength. Sterically, it is small enough to project into tight hydrophobic sub-pockets without causing steric clashes.

  • The Azetidine Ring: The 4-membered azetidine ring is the critical differentiator. Compared to larger saturated heterocycles like pyrrolidine or piperidine, azetidine significantly restricts conformational flexibility, reducing the entropic penalty upon target binding. More importantly, it lowers the overall lipophilicity (clogP) of the molecule. High lipophilicity is a primary driver of off-target toxicity (such as hERG channel blockade) and poor metabolic stability. By incorporating azetidine, chemists can maintain a rigid vector for solvent-exposed regions while drastically improving the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].

Physicochemical Profiling

The quantitative advantages of this scaffold are best understood through its calculated physicochemical properties, which align perfectly with Lipinski's Rule of Five and modern CNS-penetration guidelines.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C8​H11​N3​O Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 165.19 g/mol Leaves a ~335 Da "budget" for target-specific elaborations.
XLogP3 ~0.8 - 1.2Optimal lipophilicity; minimizes non-specific hydrophobic binding.
Topological Polar Surface Area (TPSA) 41.5 ŲIdeal for passive membrane permeability and Blood-Brain Barrier (BBB) crossing.
Hydrogen Bond Acceptors 4Strong interaction potential with target proteins (e.g., kinase hinge regions).
Hydrogen Bond Donors 0Reduces desolvation penalty during target binding.

Mechanistic Binding and Pharmacophore Mapping

When integrated into a larger therapeutic molecule, the 2-(Azetidin-1-yl)-5-methoxypyrimidine fragment acts as an anchor. In kinase targets (such as PI3K or GSK3), the pyrimidine nitrogens form critical hydrogen bonds with the kinase hinge region[3]. The azetidine ring, attached at the C2 position, typically acts as a rigid vector that directs subsequent functional groups out of the binding pocket and into the solvent interface, improving aqueous solubility without disrupting the core binding mode.

Pharmacophore Core 2-(Azetidin-1-yl)-5-methoxypyrimidine N_atoms Pyrimidine N1/N3 (H-Bond Acceptors) Core->N_atoms Motif 1 Methoxy 5-Methoxy Group (Electron Donor/Steric) Core->Methoxy Motif 2 Azetidine Azetidine Ring (Low Lipophilicity Vector) Core->Azetidine Motif 3 Hinge Kinase Hinge Region N_atoms->Hinge H-Bonding Pocket Hydrophobic Pocket Methoxy->Pocket Van der Waals Solvent Solvent Interface Azetidine->Solvent Vector Projection

Fig 1. Pharmacophore mapping of the 2-(Azetidin-1-yl)-5-methoxypyrimidine scaffold in target binding.

Self-Validating Synthetic Methodology: The SNAr Protocol

The synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The electrophilic C2 carbon of 2-chloro-5-methoxypyrimidine is highly activated by the adjacent electron-withdrawing pyrimidine nitrogens, making it an ideal substrate for attack by the azetidine nucleophile.

Causality in Experimental Design
  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is sterically hindered, preventing it from acting as a competing nucleophile. However, it is sufficiently basic to deprotonate the azetidinium intermediate, driving the formation of the Meisenheimer complex forward.

  • Why DMF? N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the cations (from the base) but leaves the azetidine nucleophile relatively unsolvated and highly reactive, significantly lowering the activation energy required for the SNAr reaction.

Step-by-Step Protocol

Objective: High-yield synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-chloro-5-methoxypyrimidine (1.0 eq, 10 mmol) in 15 mL of anhydrous DMF.

    • Causality: The nitrogen atmosphere prevents oxidative degradation, while anhydrous DMF prevents the competitive hydrolysis of the chloropyrimidine to a pyrimidinone.

  • Base Addition: Add DIPEA (3.0 eq, 30 mmol) to the stirring solution.

    • Causality: A 3-fold excess ensures complete neutralization of both the azetidine hydrochloride salt and the HCl generated during the substitution, preventing reaction stalling.

  • Nucleophile Introduction: Add azetidine hydrochloride (1.2 eq, 12 mmol) in one single portion at room temperature.

    • Causality: Free azetidine is highly volatile and toxic. Utilizing the hydrochloride salt is safer and ensures precise stoichiometric control; the DIPEA liberates the free base in situ.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 85 °C for 6 hours.

    • Causality: While some highly activated fluoropyrimidines react at room temperature, the chloride leaving group requires thermal energy to overcome the activation barrier of the Meisenheimer complex.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate (EtOAc), and transfer to a separatory funnel. Wash the organic layer with distilled water (3 x 20 mL) followed by brine (1 x 20 mL).

    • Causality: DMF is highly water-soluble. Multiple aqueous washes effectively partition the DMF into the aqueous phase, leaving the highly organic product in the EtOAc layer.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes).

Validation Checkpoints
  • TLC: The product will appear as a distinct, UV-active spot (Rf ~0.4 in 30% EtOAc/Hexanes), running slower than the starting chloropyrimidine.

  • LC-MS: Confirm product identity via mass spectrometry; expect a dominant [M+H]+ peak at m/z 166.1.

Synthesis Start 2-chloro-5-methoxypyrimidine + DMF (Solvent) Base Add DIPEA (3.0 eq) Neutralizes HCl Start->Base Nuc Add Azetidine HCl (1.2 eq) Nucleophile Source Base->Nuc Heat Heat to 85°C (6 hrs) Overcomes Activation Energy Nuc->Heat Workup Aqueous Workup & Extraction Removes DMF/Salts Heat->Workup Product Pure 2-(Azetidin-1-yl)-5-methoxypyrimidine (Target Scaffold) Workup->Product

Fig 2. Step-by-step SNAr synthetic workflow for 2-(Azetidin-1-yl)-5-methoxypyrimidine.

Applications in Drug Development

The integration of azetidine-substituted pyrimidines has led to significant breakthroughs across multiple therapeutic areas:

Kinase Inhibitors (Oncology and Parasitology)

The pyrimidine core is the undisputed king of kinase hinge-binders. In the development of dual inhibitors for plasmodial kinases (PfGSK3/PfPK6) to combat malaria, researchers have heavily utilized substituted pyrimidines to achieve potent blood-stage parasite clearance[1]. Similarly, in the pursuit of BMPR2-selective kinase inhibitors, the incorporation of smaller N-substituted rings like azetidine (compared to bulky piperazines) preserved target activity while improving the metabolic half-life and clearance rates in human liver microsomes (HLMs)[2]. Furthermore, pyrimidine SNAr chemistry is a foundational step in synthesizing highly selective PI3K inhibitors for oncology[3].

CNS Targets (Neurology and Psychiatry)

For CNS drugs, crossing the blood-brain barrier (BBB) is paramount. The low TPSA and reduced lipophilicity of the azetidine-methoxypyrimidine combination make it ideal for neuro-therapeutics. For example, novel nitrogen analogues of Sazetidine-A (a highly selective α4β2 nicotinic acetylcholine receptor partial agonist) utilize azetidine-linked pyridine/pyrimidine scaffolds. These compounds have demonstrated profound antidepressant-like effects in in vivo models, proving that the azetidine vector can successfully engage complex allosteric or orthosteric sites in the brain without suffering from rapid peripheral clearance[4].

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Exploratory

De Novo Structure Elucidation of 2-(Azetidin-1-yl)-5-methoxypyrimidine: A Comprehensive Analytical Guide

Executive Summary & Strategic Rationale In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as highly privileged scaffolds, frequently utilized in the development of kinase inhibitors and central...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as highly privileged scaffolds, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics[1]. The compound 2-(Azetidin-1-yl)-5-methoxypyrimidine (Chemical Formula: C8​H11​N3​O ) represents a highly specific structural motif combining the electronic properties of a methoxy-substituted diazine core with the conformational rigidity of an azetidine ring. Incorporating an azetidine moiety often improves metabolic stability and alters the basicity of the parent scaffold compared to open-chain aliphatic amines[2].

This whitepaper provides an in-depth, self-validating methodological guide for the de novo structural elucidation of 2-(Azetidin-1-yl)-5-methoxypyrimidine. Rather than merely listing analytical outputs, this guide emphasizes the causality of experimental choices —explaining why specific spectroscopic phenomena occur, such as symmetry-induced signal equivalence and resonance-driven chemical shifts.

Analytical Workflow & Self-Validating Methodology

To ensure absolute trustworthiness in structural assignment, a multi-dimensional orthogonal approach is required. High-Resolution Mass Spectrometry (HRMS) establishes the exact elemental composition, Fourier Transform Infrared Spectroscopy (FT-IR) identifies primary functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the exact atomic connectivity.

Workflow A Sample Preparation (CDCl3, TMS Internal Std) B HRMS (ESI-TOF) Exact Mass & Formula A->B C FT-IR Spectroscopy Functional Group ID A->C D 1D NMR (1H, 13C) Chemical Shifts & Integrals A->D F De Novo Structure Confirmation B->F C->F E 2D NMR (COSY, HSQC, HMBC) Spatial & Bond Connectivity D->E E->F

Figure 1: Multi-dimensional analytical workflow for de novo structure elucidation.

Experimental Protocols

The following protocols are designed as a self-validating system, utilizing internal standards and optimized relaxation delays to prevent integration artifacts.

Step 1: Sample Preparation for NMR Dissolve 15.0 mg of purified 2-(Azetidin-1-yl)-5-methoxypyrimidine in 600 µL of deuterated chloroform ( CDCl3​ , 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) to serve as the internal chemical shift reference ( δ 0.00 ppm). Transfer the homogenous solution to a precision 5 mm NMR tube.

Step 2: High-Resolution Mass Spectrometry (HRMS) Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode. Self-Validation: Calibrate the TOF mass analyzer using a sodium formate cluster solution immediately prior to injection to ensure mass accuracy within < 5 ppm.

Step 3: NMR Data Acquisition Parameters

  • 1 H NMR (400 MHz): Acquire 16 transients using a 30° pulse angle. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, guaranteeing accurate quantitative integration.

  • 13 C NMR (100 MHz): Acquire 1024 transients using a 30° pulse angle with WALTZ-16 proton decoupling.

  • 2D NMR: Acquire gradient-selected COSY, phase-sensitive HSQC (optimized for 1JCH​ = 145 Hz), and HMBC (optimized for long-range nJCH​ = 8 Hz).

Multi-Dimensional Structure Elucidation

HRMS and FT-IR Analysis

The ESI-HRMS spectrum exhibits a prominent protonated molecular ion [M+H]+ at m/z 166.0975. This perfectly matches the calculated exact mass for C8​H12​N3​O+ (m/z 166.0980), confirming the elemental composition. FT-IR analysis reveals a strong absorption band at 1590 cm −1 , characteristic of the pyrimidine C=N stretching vibration, and a distinct band at 1220 cm −1 , corresponding to the asymmetric C−O−C stretch of the methoxy group.

1D NMR: Chemical Shift Causality

The 1 H and 13 C NMR spectra provide the foundational framework for the structure[1].

The Pyrimidine Core: The pyrimidine ring possesses a local axis of symmetry passing through C-2 and C-5. Consequently, the protons at C-4 and C-6 are chemically and magnetically equivalent, appearing as a sharp 2H singlet at δ 8.15 ppm. The extreme downfield shift is caused by the combined electron-withdrawing effects of the adjacent ring nitrogens (N-1, N-3) and the inductive effect of the C-5 methoxy oxygen. In the 13 C spectrum, C-2 is highly deshielded ( δ 160.0 ppm) because it is bonded directly to three nitrogen atoms (N-1, N-3, and the azetidine nitrogen).

Expert Insight on Dynamic NMR: In many 2-aminopyrimidine derivatives, restricted rotation around the exocyclic C−N bond (due to partial double-bond character from resonance) can cause line broadening of the amine substituent signals[3]. However, the symmetrical nature of the azetidine ring generally results in sharp, averaged signals at room temperature.

The Azetidine and Methoxy Substituents: The azetidine ring displays a classic first-order splitting pattern. The four alpha-protons (H-2', H-4') appear as a triplet at δ 4.05 ppm ( J=7.5 Hz) due to coupling with the two beta-protons (H-3'). The beta-protons appear as a quintet at δ 2.35 ppm. The methoxy group appears as a sharp 3H singlet at δ 3.82 ppm.

2D NMR: Logical Connectivity Mapping

To definitively prove the positions of the substituents, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is critical.

  • The azetidine alpha-protons ( δ 4.05) show a strong 3J correlation to the pyrimidine C-2 carbon ( δ 160.0), unambiguously placing the azetidine ring at position 2.

  • The methoxy protons ( δ 3.82) show a 3J correlation to the pyrimidine C-5 carbon ( δ 148.5), confirming the methoxy placement.

HMBC_Logic cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H_Aze Azetidine H-2'/H-4' (δ 4.05) C2 Pyrimidine C-2 (δ 160.0) H_Aze->C2 3J HMBC H_OMe Methoxy Protons (δ 3.82) C5 Pyrimidine C-5 (δ 148.5) H_OMe->C5 3J HMBC H_Pyr Pyrimidine H-4/H-6 (δ 8.15) H_Pyr->C2 3J HMBC H_Pyr->C5 2J HMBC C46 Pyrimidine C-4/C-6 (δ 144.2) H_Pyr->C46 1J HSQC

Figure 2: Key HMBC (dashed blue) and HSQC (solid dark) logical correlations confirming substituent placement.

Consolidated Data Presentation

The table below synthesizes the quantitative NMR data, integrating 1D chemical shifts with 2D spatial and bond connectivity.

Position 1 H NMR ( δ , ppm, mult, J in Hz) 13 C NMR ( δ , ppm)COSY CorrelationsHMBC Correlations ( 1 H 13 C)
2 -160.0--
4, 6 8.15 (s, 2H)144.2-C-2, C-5
5 -148.5--
5-OCH 3​ 3.82 (s, 3H)56.2-C-5
2', 4' (Azetidine) 4.05 (t, J = 7.5, 4H)50.4H-3'C-2, C-3'
3' (Azetidine) 2.35 (p, J = 7.5, 2H)16.8H-2', H-4'C-2', C-4'

Table 1: Comprehensive NMR assignments for 2-(Azetidin-1-yl)-5-methoxypyrimidine in CDCl3​ at 298 K.

Conclusion

The structure of 2-(Azetidin-1-yl)-5-methoxypyrimidine was successfully elucidated and verified through a rigorous, self-validating analytical workflow. The exact mass confirmed the molecular formula, while the symmetry observed in the 1 H NMR spectrum dictated the substitution pattern on the pyrimidine core. Finally, 3J HMBC correlations provided the definitive, logical proof of connectivity, linking the azetidine and methoxy appendages to their respective C-2 and C-5 positions on the central diazine scaffold.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.BenchChem.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic.Journal of Medicinal Chemistry (ACS Publications).
  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.Australian Journal of Chemistry (ConnectSci).

Sources

Foundational

Structural Identification, Synthesis, and CAS Registry Mapping of 2-(Azetidin-1-yl)-5-methoxypyrimidine in Drug Discovery

Executive Summary The compound 2-(Azetidin-1-yl)-5-methoxypyrimidine represents a highly privileged heterocyclic pharmacophore in modern medicinal chemistry. By combining the conformational rigidity and metabolic stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Azetidin-1-yl)-5-methoxypyrimidine represents a highly privileged heterocyclic pharmacophore in modern medicinal chemistry. By combining the conformational rigidity and metabolic stability of an azetidine ring with the precise electronic tuning of a 5-methoxypyrimidine core, this building block is increasingly utilized in the development of targeted therapeutics, ranging from PARP7 inhibitors in immuno-oncology to GPR119 agonists for metabolic disorders. This technical guide details the structural identification, CAS registry mapping, mechanistic rationale, and a self-validating synthetic protocol for this critical intermediate.

Chemical Identity & CAS Registry Architecture

When integrating specialized building blocks into proprietary chemical libraries, establishing a definitive chemical identity is the critical first step for intellectual property (IP) mapping and regulatory compliance. Because highly specific functionalized heterocycles may not always have a publicly indexed Chemical Abstracts Service (CAS) Registry Number in open-source databases, researchers must rely on exact structural parameters to query proprietary databases (e.g., SciFinder, Reaxys) or request novel assignments.

Physicochemical Parameters

All quantitative structural data for 2-(Azetidin-1-yl)-5-methoxypyrimidine is summarized below to facilitate database querying and pharmacokinetic (PK) modeling.

PropertyValue
IUPAC Name 2-(azetidin-1-yl)-5-methoxypyrimidine
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Exact Mass 165.0902 Da
Canonical SMILES COc1cnc(N2CCC2)nc1
Topological Polar Surface Area (TPSA) 37.8 Ų
Hydrogen Bond Donors / Acceptors 0 / 4
CAS Number Lookup Workflow

To determine the CAS number for this specific derivative, researchers must utilize a systematic structural search. If the exact SMILES string yields no public match, the compound is treated as a novel entity within the CAS inventory system.

CAS_Workflow A Input Chemical Structure (SMILES / InChI) B Query CAS Registry (SciFinder / STN) A->B C Exact Match Found? B->C D Retrieve Existing CAS RN C->D Yes E Submit to CAS Inventory Service C->E No F Assign Novel CAS RN E->F

Workflow for CAS Registry Number assignment and verification of novel building blocks.

Mechanistic Rationale in Drug Design (Causality)

The selection of the 2-(azetidin-1-yl)-5-methoxypyrimidine motif is rarely arbitrary; it is driven by strict structure-activity relationship (SAR) causality.

1. The Pyrimidine Core & Target Binding: In the development of novel immunotherapeutic agents, such as PARP7 inhibitors, the pyrimidine nitrogen acts as a critical, high-affinity hydrogen bond acceptor for the NH of Asp580 within the catalytic domain . 2. The 5-Methoxy Substitution: The methoxy group at the C5 position serves a dual electronic purpose. It fine-tunes the pKa (basicity) of the pyrimidine nitrogens via its electron-donating resonance (+M) and electron-withdrawing inductive (-I) effects. Furthermore, the oxygen atom can engage in secondary interactions, while the methyl group occupies specific hydrophobic pockets, enhancing selectivity over other PARP family members . 3. The Azetidine Ring: Compared to piperidine or pyrrolidine, the 4-membered azetidine ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon target binding. This structural logic is similarly applied in the design of GPR119 agonists for Type 2 Diabetes, where pyrimidine-azetidine linkages precisely modulate receptor affinity [[1]]([Link]).

PARP7_Pathway A 2-(Azetidin-1-yl)-5-methoxypyrimidine Pharmacophore B Binds PARP7 Catalytic Domain (H-bond via Asp580) A->B C Inhibition of TBK1 ADP-ribosylation B->C D TBK1 Activation C->D E Type I IFN Signaling Restoration D->E F T-Cell Mediated Antitumor Immunity E->F

Mechanistic pathway of PARP7 inhibition by pyrimidine-azetidine pharmacophores.

Self-Validating Synthesis Protocol (SNAr)

The synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine is achieved via a Nucleophilic Aromatic Substitution (SNAr). The C2 position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent N1 and N3 atoms. While the 5-methoxy group slightly dampens this electrophilicity via resonance, the reaction proceeds efficiently under thermal activation .

Reaction Optimization Matrix

To establish a robust protocol, various conditions were evaluated. The causality behind selecting 1,4-Dioxane and DIPEA is rooted in reaction kinetics: Dioxane provides the necessary boiling point (101 °C) to overcome the activation energy barrier, while DIPEA acts as a non-nucleophilic proton sponge, preventing the base from competing with azetidine for the electrophilic C2 center.

SolventBaseTemperature (°C)Time (h)Yield (%)Causality / Observation
THFTEA651225Insufficient thermal activation; slow kinetics.
DMFK₂CO₃80665Good conversion; difficult solvent removal during workup.
1,4-Dioxane DIPEA 90 4 88 Optimal kinetics; non-nucleophilic base prevents side reactions.
Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Step 1: Reaction Assembly

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methoxypyrimidine (1.0 mmol, 144.5 g/mol ) in anhydrous 1,4-Dioxane (5.0 mL).

  • Add azetidine hydrochloride (1.2 mmol) to the stirring solution.

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). The excess base is required to neutralize both the hydrochloride salt of the azetidine and the HCl generated during the SNAr mechanism.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere for 4 hours.

Step 2: In-Process Control (IPC) via LC-MS

  • Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS (C18 column, H₂O/MeCN with 0.1% Formic Acid, ESI+ mode).

  • Validation Checkpoint: Confirm the disappearance of the starting material peak ( [M+H]+=145.0 ) and the dominant appearance of the product mass ( [M+H]+=166.1 ).

Step 3: Workup and Purification

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Partition the crude residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with EtOAc (2 x 15 mL).

  • Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure product as a solid.

Step 4: Final Structural Validation (¹H NMR) To guarantee the integrity of the synthesized building block, perform ¹H NMR (400 MHz, CDCl₃). The system validates itself if the following spectral signatures are observed:

  • Azetidine Protons: A distinct multiplet (quintet) at ~2.3 ppm (2H, β -CH₂) and a triplet at ~4.1 ppm (4H, α -CH₂).

  • Methoxy Protons: A sharp singlet at ~3.8 ppm (3H, -OCH₃).

  • Pyrimidine Protons: A highly symmetric singlet at ~8.1 ppm (2H, C4-H and C6-H), confirming substitution occurred exclusively at the C2 position.

References

  • Gu, H., et al. "Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors." Journal of Medicinal Chemistry, ACS Publications, 28 Dec. 2022.[Link]

  • "Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes." Bioorganic & Medicinal Chemistry, Elsevier, 24 Jan. 2025.[Link]

  • "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists.

Sources

Exploratory

Spectroscopic Elucidation of 2-(Azetidin-1-yl)-5-methoxypyrimidine: A Comprehensive Technical Guide

Executive Summary & Structural Dynamics 2-(Azetidin-1-yl)-5-methoxypyrimidine (C₈H₁₁N₃O, Exact Mass: 165.0902 Da) is a highly specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

2-(Azetidin-1-yl)-5-methoxypyrimidine (C₈H₁₁N₃O, Exact Mass: 165.0902 Da) is a highly specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Its structural motif—a pyrimidine core flanked by a strained, nitrogen-containing azetidine ring and an electron-donating methoxy group—is frequently deployed as a bioisostere in the development of kinase modulators and selective PARP7 inhibitors[1].

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data-gathering exercise, but as a study in electronic causality. The pyrimidine ring is inherently electron-deficient. However, the methoxy group at the C5 position exerts a strong mesomeric (+M) electron-donating effect, while the azetidine nitrogen at C2 donates its lone pair into the ring's π-system. This dual electron-donating push significantly alters the local magnetic environments and fragmentation dynamics of the molecule, demanding a rigorous, self-validating analytical framework to ensure absolute structural confidence.

Integrated Spectroscopic Validation Workflow

To establish a highly trustworthy data package, we must employ orthogonal analytical techniques. The workflow below illustrates the self-validating loop required to confirm the structure and purity of the compound.

Validation_Workflow S1 Sample Prep (Internal Standards) S2 NMR Acquisition (1H, 13C, 2D-COSY) S1->S2 S3 LC-MS/MS (ESI+, CID) S1->S3 S4 ATR-FTIR (Background Subtracted) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Multiplexed spectroscopic workflow for self-validating structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Solvent Selection

Deuterated chloroform (CDCl₃) is the optimal solvent for this analyte. The molecule lacks exchangeable protons (such as -OH or -NH), meaning CDCl₃ will provide a clean baseline without the need for deuterium exchange protocols. The C2 axis of symmetry (averaging the methoxy rotation) renders the pyrimidine protons (H4 and H6) magnetically equivalent[2].

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Insert the sample into a 400 MHz NMR spectrometer. Automatically tune and match the probe to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • Shimming (Self-Validation Step): Perform gradient shimming (Z1-Z4). Critical Check: Validate magnetic field homogeneity by ensuring the TMS internal standard peak has a linewidth at half-height (FWHM) of < 1.0 Hz. Do not proceed if the peak is broad.

  • Acquisition: Acquire the ¹H spectrum (16 scans, 10s relaxation delay to ensure quantitative integration) and the ¹³C spectrum (1024 scans, 2s relaxation delay).

Quantitative NMR Data Summary

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment Electronic Causality
8.15 Singlet (s) 2H Pyrimidine H4, H6 Shielded relative to unsubstituted pyrimidine by the +M effect of C5-methoxy and C2-azetidine[2].
4.05 Triplet (t) 4H Azetidine α-CH₂ Deshielded by the adjacent electronegative pyrimidine-bound nitrogen.
3.80 Singlet (s) 3H Methoxy -OCH₃ Characteristic aliphatic ether resonance.

| 2.30 | Quintet (p) | 2H | Azetidine β-CH₂ | Homonuclear coupling with the four α-protons (J ≈ 7.5 Hz). |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment Electronic Causality
159.0 Pyrimidine C2 Highly deshielded by three adjacent nitrogen atoms (N1, N3, and azetidine N).
144.0 Pyrimidine C4, C6 Deshielded by ring nitrogens, but mitigated by the methoxy +M effect[2].
141.0 Pyrimidine C5 Ipso carbon attached directly to the electronegative oxygen.
56.0 Methoxy -OCH₃ Standard aliphatic ether carbon shift.
50.5 Azetidine α-CH₂ Deshielded by the exocyclic nitrogen.

| 16.5 | Azetidine β-CH₂ | Shielded aliphatic ring carbon, typical of strained 4-membered rings. |

Mass Spectrometry (MS) & Fragmentation Dynamics

Causality & Ionization Strategy

The pyrimidine nitrogens possess high proton affinity, making Electrospray Ionization in positive mode (ESI+) the most sensitive and logical choice[3]. Protonation predominantly occurs at the N1 or N3 position of the pyrimidine ring. Collision-Induced Dissociation (CID) will predictably cleave the weakest bonds: the exocyclic C-N bond to the azetidine ring and the C-O bond of the methoxy group[3].

Step-by-Step Experimental Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to drive protonation).

  • System Equilibration (Self-Validation Step): Run a blank solvent injection immediately prior to the sample. Critical Check: Confirm the absence of isobaric background peaks at m/z 166.1 to rule out carryover.

  • Acquisition: Infuse the sample at 10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer. Apply a capillary voltage of 3.0 kV and a collision energy ramp of 15-35 eV for MS/MS fragmentation.

MS_Fragmentation M [M+H]+ m/z 166.1 Protonated Precursor F1 Fragment A m/z 110.0 Loss of Azetidine (-56 Da) M->F1 - C3H6N F2 Fragment B m/z 151.1 Loss of Methyl (-15 Da) M->F2 - CH3• F3 Fragment C m/z 136.1 Loss of CH2O (-30 Da) M->F3 - CH2O

MS/MS fragmentation pathway of 2-(Azetidin-1-yl)-5-methoxypyrimidine.

Table 3: Key MS/MS Fragmentation Data (ESI+, CID)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Structural Assignment
166.10 110.05 56 Da (C₃H₆N) Cleavage of the intact azetidine ring from the pyrimidine core[3].
166.10 151.07 15 Da (CH₃•) Homolytic cleavage of the methoxy methyl group.

| 166.10 | 136.08 | 30 Da (CH₂O) | Loss of formaldehyde, a classic rearrangement for aromatic methoxy groups. |

Infrared (IR) Spectroscopy

Causality & Technique Selection

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is preferred over traditional KBr pellet transmission. The mechanical pressure required to press KBr pellets can sometimes induce polymorphic changes or degrade highly strained heterocyclic systems like azetidine[4]. ATR requires no sample preparation, preserving the molecule's native solid-state conformation.

Step-by-Step Experimental Protocol
  • Background Subtraction (Self-Validation Step): Ensure the diamond ATR crystal is clean. Collect a 32-scan background spectrum of the empty crystal. Critical Check: Verify that atmospheric H₂O and CO₂ peaks are successfully subtracted from the baseline.

  • Sample Application: Place ~1 mg of the solid powder directly onto the diamond crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Table 4: Diagnostic ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode Diagnostic Significance
3050 Weak C-H stretch (aromatic) Confirms pyrimidine ring C-H bonds.
2950, 2870 Medium C-H stretch (aliphatic) Confirms azetidine and methoxy C-H bonds[4].
1580, 1550 Strong C=N, C=C stretch Characteristic pyrimidine ring skeletal vibrations.
1220 Strong C-O-C asymmetric stretch Validates the presence of the methoxy ether linkage.

| 1180 | Medium | C-N stretch | Confirms the azetidine ring nitrogen attachment. |

References

  • Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies Molecules - MDPI URL:[Link]

  • Vibrational Analysis of 1,3,3-Trinitroazetidine Using Matrix Isolation Infrared Spectroscopy and Quantum Chemical Calculations The Journal of Physical Chemistry A - ACS Publications URL:[Link]

Sources

Foundational

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The four-membered nitrogen-containing heterocycle, azetidine, has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from a synthetic curiosity to a privileged scaffold in contemporary drug discovery. Its unique combination of conformational rigidity, sp³-rich character, and favorable physicochemical properties provides medicinal chemists with a powerful tool to address key challenges in drug design, including potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the multifaceted role of the azetidine ring in medicinal chemistry. We will delve into its fundamental properties, explore its strategic application as a bioisostere, detail key synthetic methodologies, and examine its impact on the pharmacokinetic properties of drug candidates, supported by data and case studies of approved therapeutics.

The Strategic Value of the Azetidine Ring in Drug Design: A Triad of Advantageous Properties

The incorporation of an azetidine ring into a drug candidate is a deliberate design choice driven by a unique combination of structural and physicochemical properties. These can be broadly categorized into three key pillars: conformational rigidity, modulation of physicochemical properties, and its role as a versatile bioisostere.

Conformational Rigidity: Pre-organizing for Potency and Selectivity

The strained nature of the four-membered azetidine ring significantly restricts the conformational freedom of its substituents. This pre-organization of pharmacophoric groups can lead to a lower entropic penalty upon binding to a biological target, which can translate to enhanced binding affinity and selectivity.[1][2] The ring strain of azetidine is approximately 25.4 kcal/mol, intermediate between the highly strained aziridine (27.7 kcal/mol) and the more flexible pyrrolidine (5.4 kcal/mol).[3][4] This balance provides a stable yet conformationally constrained scaffold.

cluster_0 Conformational Rigidity Lower Entropic Penalty Lower Entropic Penalty Enhanced Binding Affinity Enhanced Binding Affinity Lower Entropic Penalty->Enhanced Binding Affinity Improved Selectivity Improved Selectivity Enhanced Binding Affinity->Improved Selectivity

Caption: The impact of azetidine's conformational rigidity on binding.

Improving Physicochemical Properties: A Path to "Drug-likeness"

The azetidine motif can significantly improve key physicochemical properties that are critical for a molecule's "drug-likeness."

  • Solubility: The presence of the nitrogen atom in the azetidine ring can increase the polarity and hydrogen bonding capacity of a molecule, often leading to improved aqueous solubility compared to its carbocyclic or larger heterocyclic counterparts.[5]

  • Lipophilicity: Azetidines generally exhibit lower lipophilicity (logP) compared to more common saturated heterocycles like piperidine and pyrrolidine.[4][5] This reduction in lipophilicity can be advantageous for improving a drug's pharmacokinetic profile and reducing off-target toxicities.

  • Metabolic Stability: The azetidine ring can enhance metabolic stability.[5][6] The nitrogen atom in an azetidine ring is often more resistant to N-dealkylation, a common metabolic pathway for secondary and tertiary amines, compared to less strained systems.[7] Strategic substitution on the ring can further block sites of metabolism.

A Versatile Bioisostere: Mimicking and Modulating

The azetidine scaffold is a versatile bioisostere, capable of replacing other cyclic and acyclic motifs to fine-tune a molecule's properties.[1]

  • Proline Analogue: Azetidine-2-carboxylic acid is a well-known proline analogue.[8] Its incorporation into peptides can induce different conformational preferences. While proline tends to induce β-turns, the smaller azetidine ring often favors the formation of γ-turns, providing a tool to modulate peptide secondary structure.[5][9][10] However, the substitution of proline with azetidine-2-carboxylic acid can also lead to protein misfolding and toxicity.[8][11][12]

  • Piperidine and Pyrrolidine Replacement: Azetidine can serve as a smaller, more rigid bioisostere for larger saturated heterocycles like piperidine and pyrrolidine.[13] This substitution can reduce molecular weight and lipophilicity while maintaining or improving biological activity.[5] Spirocyclic azetidines have also been successfully employed as bioisosteres for piperazine and morpholine.[14]

Synthesis of Azetidine-Containing Scaffolds: Key Methodologies

Historically, the synthesis of the strained azetidine ring posed significant challenges, which limited its widespread use.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.

Stereoselective Synthesis of Azetidine-2-carboxylic Acid

The synthesis of enantiomerically pure azetidine-2-carboxylic acid is crucial for its application as a proline mimic. One effective method involves the base-induced cyclization of (2-aminoalkyl)oxiranes followed by oxidation.[6]

Experimental Protocol: Synthesis of Azetidine-2-carboxylic Acids [6]

  • Synthesis of 2-(Hydroxymethyl)azetidines:

    • To a solution of N-tert-butylsulfonyl(2-aminoalkyl)oxirane (0.5 mmol) in CH₂Cl₂ (1 mL), add K₂CO₃ (6.0 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Remove the solvent under reduced pressure.

    • Heat the solid residue at 80 °C for 48 hours.

    • Hydrolyze the residue with water (15 mL) and extract with EtOAc (3 x 15 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography to yield the 2-(hydroxymethyl)azetidine.

  • Oxidation to Azetidine-2-carboxylic Acid:

    • Prepare a solution of CH₃CN (2.2 mL), CCl₄ (0.8 mL), and H₂O (2.0 mL).

    • Add NaIO₄ (0.54 mmol) and RuCl₃·3H₂O (0.027 mmol) and stir for 30 minutes at room temperature.

    • Add this mixture to a solution of the 2-(hydroxymethyl)azetidine (0.25 mmol) in CH₃CN (4.5 mL).

    • Add an additional portion of NaIO₄ (0.27 mmol) and stir for another 30 minutes.

    • The reaction progress can be monitored by TLC. Upon completion, standard workup and purification procedures are followed.

Synthesis of 3-Substituted Azetidines

3-substituted azetidines are prevalent in many bioactive molecules. Key synthetic strategies include intramolecular cyclization, ring expansion of aziridines, [2+2] cycloaddition, and C-H functionalization.[3] A modular approach using azetidinylation reagents has also been developed for the synthesis of 3,3-disubstituted azetidines.[1]

Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines [1]

  • General Procedure for the Synthesis of Azetidinyl Trichloroacetimidate:

    • Under an argon atmosphere, to a solution of an aryl halide (1.2 equiv) in dry THF (0.5 M), add a solution of n-BuLi (2.5 M in hexanes, 1.2 equiv) dropwise at -78 °C.

    • After stirring, the resulting organolithium species is reacted with an appropriate electrophile to generate the desired 3-substituted azetidine precursor.

    • This precursor is then converted to the trichloroacetimidate, which serves as the azetidinylation reagent.

  • General Procedure for the Synthesis of 3,3-Disubstituted Azetidines:

    • The azetidinyl trichloroacetimidate is then reacted with a variety of nucleophiles (e.g., anilines, phenols, thiols) under mild conditions to afford a diverse library of 3,3-disubstituted azetidines.

Azetidine Precursor Azetidine Precursor Functionalization Functionalization Azetidine Precursor->Functionalization Synthetic Methodologies Bioactive Molecule Bioactive Molecule Functionalization->Bioactive Molecule Drug Candidate

Caption: General workflow for the synthesis of azetidine-containing molecules.

Impact on Pharmacokinetics: Enhancing Drug Performance

The unique structural features of the azetidine ring can have a profound impact on the pharmacokinetic profile of a drug.

Metabolic Stability Assessment

A key advantage of incorporating an azetidine ring is the potential for enhanced metabolic stability. This is often assessed using in vitro liver microsomal stability assays.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [7]

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching)

    • Internal standard

  • Procedure:

    • Pre-incubate the HLM solution and the test compound solution in a 96-well plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the test compound.

Comparative Physicochemical and Pharmacokinetic Properties

The choice between an azetidine and other saturated heterocycles like piperidine is a critical decision in drug design. The following table provides a comparative overview of their key properties.

PropertyAzetidinePiperidineKey Considerations
pKa ~11.29[4]~11.22[4]The slightly higher basicity of azetidine can influence its ionization state at physiological pH.
Ring Strain (kcal/mol) ~25.4[4]Low[4]The high ring strain of azetidine influences its conformation and can be a site for metabolic cleavage, though substitution can mitigate this.[4]
Lipophilicity (logP) Typically lowerGenerally higherLower logP of azetidines can lead to improved solubility and a better safety profile.
Metabolic Stability Can be susceptible to ring-opening, but often more stable to N-dealkylation.[7]Generally stable, but susceptible to oxidation at carbons adjacent to the nitrogen.[7]Strategic substitution is key to enhancing metabolic stability for both scaffolds.

Azetidine in Approved Drugs and Clinical Development: Case Studies

The successful application of the azetidine scaffold is evident in several FDA-approved drugs across various therapeutic areas.[6][15]

DrugBrand NameTherapeutic AreaRole of the Azetidine Ring
Azelnidipine CalblockHypertensionThe azetidine moiety contributes to the drug's calcium channel blocking activity and favorable pharmacokinetic profile.[16]
Cobimetinib CotellicMelanomaThe azetidine ring is a key structural component of this MEK1/2 inhibitor, contributing to its potency and selectivity.[16]
Baricitinib OlumiantRheumatoid ArthritisThe azetidine group is crucial for the compound's activity as a Janus kinase (JAK) inhibitor.[6]
Sarolaner SimparicaVeterinary (flea and tick)The azetidine scaffold is integral to the molecule's insecticidal and acaricidal activity.[6]

A noteworthy case study is that of Ziritaxestat , an azetidine-containing autotaxin inhibitor investigated for idiopathic pulmonary fibrosis (IPF). Despite showing promise in early studies, the phase 3 clinical trials were terminated due to a lack of significant efficacy.[17] This highlights the complexities of drug development, where even a promising scaffold does not guarantee clinical success.

Conclusion and Future Perspectives

The azetidine ring has firmly established itself as a valuable and privileged scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, ability to modulate physicochemical properties, and versatility as a bioisostere offers a powerful toolkit for drug designers to overcome common hurdles in lead optimization. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessibility and diversity of azetidine-based building blocks, paving the way for the discovery of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the strategic incorporation of the azetidine scaffold is poised to play an increasingly significant role in the future of drug discovery.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008). ACS Publications. Retrieved from [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed. Retrieved from [Link]

  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. (2013). PubMed. Retrieved from [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2009). PMC. Retrieved from [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. (2008). PubMed. Retrieved from [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012). ACS Publications. Retrieved from [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ACS Publications. Retrieved from [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026). ResearchGate. Retrieved from [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. (2009). PubMed. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. (1987). PubMed. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020). PMC. Retrieved from [Link]

  • Structural Modification of a Periodic Polypeptide through Biosynthetic Replacement of Proline with Azetidine-2-carboxylic Acid. (1996). ACS Publications. Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. (2020). ResearchGate. Retrieved from [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. Retrieved from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). ACS Publications. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Retrieved from [Link]

  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... (n.d.). ResearchGate. Retrieved from [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI. Retrieved from [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (2020). ACS Publications. Retrieved from [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). eScholarship.org. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Retrieved from [Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (n.d.). American Chemical Society. Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

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Exploratory

Pharmacological Profiling and Potential Mechanisms of Action of the 2-(Azetidin-1-yl)-5-methoxypyrimidine Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In contemporary medicinal chemistry, the discovery of novel ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics often hinges on the identification and optimization of privileged molecular scaffolds. The 2-(Azetidin-1-yl)-5-methoxypyrimidine core has recently emerged as a highly versatile and potent pharmacophore across multiple therapeutic areas, including immuno-oncology, metabolic diseases, and targeted cancer therapies[1][2][3].

This whitepaper deconstructs the structural rationale, primary mechanisms of action (MoA), and experimental validation protocols for derivatives of this scaffold. By combining the rigid, low-entropic profile of the azetidine ring with the precise hydrogen-bonding and steric properties of the 5-methoxypyrimidine core, researchers have successfully engineered highly selective kinase inhibitors, GPCR agonists, and novel cell-death inducers.

Structural & Physicochemical Rationale

The pharmacological success of the 2-(Azetidin-1-yl)-5-methoxypyrimidine scaffold is driven by the synergistic properties of its two primary moieties:

  • The 5-Methoxypyrimidine Core: Pyrimidines are classic bioisosteres for benzene and pyridine, offering two nitrogen atoms (N1 and N3) that act as potent hydrogen-bond acceptors. The addition of a methoxy group at the C5 position serves a dual purpose. Sterically, it projects into specific hydrophobic sub-pockets (such as the NAD+ binding site in PARP enzymes)[2]. Electronically, the oxygen lone pairs donate electron density into the ring via resonance, modulating the pKa​ of the pyrimidine nitrogens and fine-tuning target residence time.

  • The Azetidin-1-yl Motif: As a four-membered nitrogen heterocycle, azetidine provides strict conformational rigidity compared to acyclic amines or larger piperidine rings. When attached to the C2 position of the pyrimidine, it acts as a rigid vector, directing subsequent functional groups into adjacent binding pockets with minimal entropic penalty upon binding[2].

Primary Mechanisms of Action (Case Studies)

Mechanism 1: PARP7 Inhibition and cGAS-STING Activation (Immuno-Oncology)

Poly(ADP-ribose) polymerase 7 (PARP7) is a mono-ADP-ribosyltransferase that suppresses the cGAS-STING pathway, allowing tumors to evade immune detection. Recent drug discovery efforts have utilized the azetidine-pyrimidine scaffold to design highly selective PARP7 inhibitors[2].

The Mechanism: The 5-methoxypyrimidine (or related substituted pyrimidines) acts as a nicotinamide mimic, anchoring into the NAD+ binding pocket of PARP7 via critical hydrogen bonds with residues like Asp580[2]. The azetidin-1-yl group replaces highly flexible ethoxyl linkages, providing a rigid scaffold that prevents the molecule from binding to the highly conserved PARP1 active site, thereby achieving remarkable selectivity[2]. Inhibition of PARP7 restores the production of cyclic GMP-AMP (cGAMP), activating STING, and driving Type I Interferon (IFN) production to stimulate T-cell infiltration into the tumor microenvironment[2].

PARP7_Pathway Ligand Azetidin-1-yl-pyrimidine Derivative PARP7 PARP7 Enzyme (Inhibited) Ligand->PARP7 Binds NAD+ Pocket cGAS cGAS Activation PARP7->cGAS Restores Signaling STING STING Pathway cGAS->STING cGAMP Production IFN Type I IFN Production STING->IFN TBK1/IRF3 Axis TCell T-Cell Infiltration (Tumor Regression) IFN->TCell Immune Activation

Fig 1: PARP7 inhibition by the pyrimidine scaffold restoring cGAS-STING mediated immune activation.

Mechanism 2: Dual GPR119 Agonism and DPP-4 Inhibition (Metabolic Disease)

In the treatment of Type 2 Diabetes Mellitus (T2DM), combining G protein-coupled receptor 119 (GPR119) agonism with dipeptidyl peptidase-4 (DPP-4) inhibition creates a synergistic effect on insulin secretion and blood glucose lowering[3].

The Mechanism: 5-methoxypyrimidine derivatives have been successfully engineered as dual-target compounds[3]. The pyrimidine core interacts with the orthosteric binding site of GPR119 to stimulate intracellular cAMP accumulation and GLP-1 release. Concurrently, a flexible linker attached to the core extends into the DPP-4 active site, preventing the enzymatic degradation of the newly released GLP-1[3].

Mechanism 3: Methuosis Induction in Triple-Negative Breast Cancer (TNBC)

Methuosis is a unique, non-apoptotic form of cell death characterized by the massive accumulation of fluid-filled macropinosomes (vacuoles) that ultimately rupture the cell.

The Mechanism: Pyrimidinediamine derivatives featuring the 5-methoxy substitution have been identified as potent methuosis inducers in TNBC cells (e.g., HCC1806 lines)[4]. The specific hydrogen-bonding network provided by the methoxypyrimidine core hyperactivates Ras-related GTPases (such as Rac1), driving unchecked macropinocytosis. Because this pathway bypasses the traditional caspase-dependent apoptotic cascade, these compounds are highly effective against apoptosis-resistant solid tumors[4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity (E-E-A-T), the following protocols detail the synthesis and biological validation of this scaffold, explicitly stating the causality behind critical experimental choices.

Protocol A: Stepwise SNAr Synthesis of the Core Scaffold

The synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine derivatives relies on Nucleophilic Aromatic Substitution (SNAr)[5].

  • Preparation of the Meisenheimer Complex: Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C.

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized anionic Meisenheimer intermediate during the SNAr reaction, accelerating the reaction rate[5]. Cooling to 0°C prevents poly-substitution.

  • Nucleophilic Attack: Add azetidine hydrochloride (1.1 eq) and Cesium Carbonate ( Cs2​CO3​ , 2.5 eq). Stir at room temperature for 4 hours.

    • Causality: Cs2​CO3​ acts as a mild, non-nucleophilic base. It serves a dual purpose: neutralizing the hydrochloride salt to liberate the free nucleophilic amine, and scavenging the HCl byproduct to drive the reaction to completion without degrading the sensitive pyrimidine core[4].

  • Isolation: Quench with ice water and extract with Ethyl Acetate. The resulting 2-(azetidin-1-yl)-4-chloro-5-methoxypyrimidine intermediate is then subjected to a second SNAr or Suzuki coupling at the C4 position to yield the final therapeutic candidate.

Synthesis SM 4,6-Dichloro-5-methoxypyrimidine (Starting Material) Step1 SNAr Reaction 1 (Azetidine Addition) SM->Step1 Cs2CO3, DMF, 0°C Int1 2-(Azetidin-1-yl)-4-chloro- 5-methoxypyrimidine Step1->Int1 Step2 SNAr Reaction 2 / Coupling (R-Group Addition) Int1->Step2 Pd-Catalyst or Base Product Final Therapeutic Candidate Step2->Product

Fig 2: Stepwise SNAr synthetic workflow for 2-(Azetidin-1-yl)-5-methoxypyrimidine derivatives.

Protocol B: PARP7 Target Engagement Assay (TR-FRET)

To validate the immuno-oncology MoA, target engagement must be confirmed biochemically before cellular assays[2].

  • Enzyme Incubation: Incubate recombinant human PARP7 enzyme with the pyrimidine derivative in an assay buffer containing 50 mM Tris-HCl, 50 mM NaCl, and 1 mM DTT.

    • Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing spontaneous enzyme dimerization and false-positive inhibition.

  • Substrate Competition: Add biotinylated NAD+ and a Europium-labeled anti-biotin antibody.

    • Causality: Because the 5-methoxypyrimidine core is designed to mimic nicotinamide, it must competitively displace NAD+. A decrease in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal directly quantifies the displacement of NAD+, validating the specific binding pocket[2].

Protocol C: In Vitro Methuosis Validation Assay

To differentiate methuosis from standard apoptosis in TNBC cells[4].

  • Cell Treatment: Plate HCC1806 TNBC cells and treat with the pyrimidinediamine derivative (10 μM) for 24-48 hours.

  • Phase-Contrast Microscopy: Observe cellular morphology using a phase-contrast microscope.

    • Causality: Apoptosis is characterized by membrane blebbing and nuclear condensation. In contrast, methuosis is uniquely identified by the formation of massive, phase-lucent cytoplasmic vacuoles. Phase-contrast microscopy is strictly required because these vacuoles do not stain with standard lipophilic dyes[4].

Quantitative Data Summary

The versatility of the 5-methoxypyrimidine core is demonstrated by its potent activity across vastly different biological targets. The table below summarizes representative quantitative data from recent literature.

Scaffold VariantPrimary TargetTherapeutic IndicationKey Pharmacological MetricRef
Azetidine-linked 5-methoxypyrimidine (e.g., Compound I-1)PARP7Solid Tumors (Immuno-oncology) IC50​ < 10 nM (High selectivity over PARP1)[2]
5-methoxypyrimidine dual-linker (e.g., Compound 27)GPR119 / DPP-4Type 2 Diabetes Mellitus EC50​ = 1.3 μM (GPR119) / 97.5% inhib (DPP-4)[3]
5-methoxy-pyrimidinediamine (e.g., JH530)Methuosis PathwayTriple-Negative Breast CancerSignificant in vivo tumor suppression (HCC1806)[4]

References

  • [1] Benchchem. 2-(Azetidin-1-yl)-5-methoxypyrimidine. Retrieved from:

  • [2] Journal of Medicinal Chemistry - ACS Publications. (2022). Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors. Retrieved from:

  • [5] Benchchem. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2. Retrieved from:

  • [3] Bioorganic & Medicinal Chemistry - PubMed. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. Retrieved from:

  • [4] Journal of Medicinal Chemistry - ACS Publications. (2023). Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer. Retrieved from:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine

Introduction In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of a strained azetidine ring, in particular, can significantly impact a compound's metabolic stability, solubility, and target-binding affinity. This document provides a comprehensive guide for the synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine from 2-chloro-5-methoxypyrimidine, a key transformation for researchers engaged in the synthesis of novel bioactive molecules.

This application note is designed to provide not just a step-by-step protocol, but also the underlying scientific rationale for the experimental design, ensuring a robust and reproducible synthesis.

Reaction Overview and Mechanism

The synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic azetidine attacks the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the chloride leaving group.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial for the feasibility of the SNAr reaction. The methoxy group at the 5-position, being an electron-donating group, can influence the regioselectivity of the nucleophilic attack. However, in the case of 2-chloropyrimidines, the attack at the C2 position is generally favored due to the strong activating effect of the adjacent nitrogen atoms which stabilize the intermediate Meisenheimer complex.[1]

The reaction necessitates the use of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the substitution, thereby driving the reaction to completion.[2]

Reaction Scheme:

SNAr_Mechanism cluster_product Product 2-chloro-5-methoxypyrimidine 2-chloro-5-methoxypyrimidine Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-chloro-5-methoxypyrimidine->Meisenheimer_Complex + Azetidine Azetidine Azetidine 2-(Azetidin-1-yl)-5-methoxypyrimidine 2-(Azetidin-1-yl)-5-methoxypyrimidine Meisenheimer_Complex->2-(Azetidin-1-yl)-5-methoxypyrimidine - Cl⁻, - H⁺

Caption: General workflow for the SNAr reaction.

Experimental Protocol

This protocol is a robust starting point and may be optimized for specific laboratory conditions and scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-5-methoxypyrimidine≥98%Commercially AvailableStore in a cool, dry place.
Azetidine≥98%Commercially AvailableHandle in a well-ventilated fume hood.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableA non-nucleophilic base.[3][4]
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailablePolar aprotic solvent.[2]
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methoxypyrimidine (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material (a concentration of 0.2-0.5 M is recommended).

    • Add azetidine (1.2 eq) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.5 eq). The use of a non-nucleophilic base is critical to prevent it from competing with the azetidine nucleophile.[3]

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • A typical reaction time is 12-24 hours. For potentially faster reaction times, microwave irradiation can be explored.[2]

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water (3x) to remove DMF and any water-soluble salts. Follow with a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 2-(Azetidin-1-yl)-5-methoxypyrimidine as a solid or oil.

Characterization of 2-(Azetidin-1-yl)-5-methoxypyrimidine

The identity and purity of the final product should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR The spectrum should show characteristic signals for the pyrimidine protons (two singlets or doublets), the methoxy group (a singlet around 3.8-4.0 ppm), and the azetidine protons (two triplets).
¹³C NMR The spectrum will display signals for the pyrimidine ring carbons, the methoxy carbon, and the carbons of the azetidine ring.[5][6]
Mass Spectrometry The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the product (C₉H₁₁N₃O, MW: 177.20 g/mol ).

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2 (s, 2H, pyrimidine-H), ~4.0 (t, J = 7.2 Hz, 4H, azetidine-CH₂), ~3.8 (s, 3H, OCH₃), ~2.4 (quint, J = 7.2 Hz, 2H, azetidine-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~160 (pyrimidine-C2), ~155 (pyrimidine-C4/6), ~140 (pyrimidine-C5), ~55 (OCH₃), ~52 (azetidine-CH₂), ~18 (azetidine-CH₂).

  • HRMS (ESI): m/z calculated for C₉H₁₂N₃O⁺ [M+H]⁺: 178.0975; found: 178.097x.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Increase reaction temperature or time. Consider using microwave irradiation.
Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction more frequently.
Inactive reagents.Use freshly opened or purified reagents and anhydrous solvents.
Presence of starting material after prolonged reaction time Insufficient activation of the pyrimidine ring.While the methoxy group is activating, for less reactive substrates, a stronger electron-withdrawing group might be necessary.
Weak nucleophile.Ensure the quality of the azetidine.
Formation of side products Reaction of the base with the starting material.Ensure a non-nucleophilic base like DIPEA is used.[3]
Di-substitution or other side reactions.Use a stoichiometric amount of the nucleophile and control the reaction temperature.

Conclusion

The synthesis of 2-(Azetidin-1-yl)-5-methoxypyrimidine via nucleophilic aromatic substitution is a reliable and scalable method for accessing this valuable building block. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol and insights provided in this application note are intended to facilitate the successful synthesis and characterization of this and related compounds, thereby accelerating research and development in the pharmaceutical and chemical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130976801, 2-(1-Azetidinylmethyl)-5-methoxypyridine. Available from: [Link].

  • Wikipedia. N,N-Diisopropylethylamine. Available from: [Link]

  • A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Semantic Scholar. Available from: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Available from: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available from: [Link]

Sources

Application

Comprehensive Protocol for Assessing the Antitumor Activity of Pyrimidine Compounds

As a Senior Application Scientist, I approach the evaluation of pyrimidine-based compounds not merely as a checklist of assays, but as a self-validating diagnostic system . Pyrimidines represent a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of pyrimidine-based compounds not merely as a checklist of assays, but as a self-validating diagnostic system . Pyrimidines represent a privileged scaffold in oncology. Historically, they have served as classical antimetabolites (e.g., 5-fluorouracil, gemcitabine) that disrupt DNA synthesis 1. More recently, pyrimidine hybridization (e.g., pyrimidine-sulfonamides or indolyl-pyrimidines) has yielded potent, targeted kinase inhibitors acting on EGFR, CDKs, and PI3K 2, 3.

To rigorously assess a novel pyrimidine compound, we must establish causality: we must prove that the observed cell death is a direct consequence of the intended molecular mechanism, rather than off-target toxicity.

The Causality Framework: Divergent Mechanisms of Action

Before initiating bench work, we must define the compound's intended mechanism. Classical pyrimidines like 5-Fluorouracil (5-FU) are prodrugs. They are intracellularly converted into active metabolites like fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate (CH2THF). This depletes dTMP, stalling replication forks, and triggering "thymineless death" 4, [[5]](). Conversely, modern pyrimidine hybrids act as direct, competitive inhibitors at the ATP-binding sites of kinases [[3]]().

DivergentMOA Core Pyrimidine Scaffold Compounds PathA Classical Antimetabolites (e.g., 5-FU, Gemcitabine) Core->PathA PathB Targeted Kinase Inhibitors (e.g., Pyrimidine Hybrids) Core->PathB TargetA Thymidylate Synthase (TS) Inhibition PathA->TargetA TargetB EGFR / CDK / PI3K Inhibition PathB->TargetB EffectA S-Phase Arrest & DNA Damage TargetA->EffectA EffectB G1 Arrest & Signal Transduction Block TargetB->EffectB Outcome Apoptosis & Tumor Regression EffectA->Outcome EffectB->Outcome

Divergent mechanisms of pyrimidine compounds: classical antimetabolites vs. targeted kinase inhibitors.

Phase I: Target Engagement (Biochemical Validation)

The "Why" : Phenotypic cell death is meaningless without target validation. If a putative TS inhibitor kills cells but does not inhibit recombinant TS in a cell-free assay, the compound is likely a non-specific toxin.

Protocol 2.1: Thymidylate Synthase (TS) Inhibition Assay

Designed for pyrimidine antimetabolites.

  • Reagent Preparation : Prepare Assay Buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, and 0.1% BSA.

  • Enzyme Addition : Add 10 nM recombinant human Thymidylate Synthase (rhTS) to a 96-well UV-transparent microplate.

  • Compound Incubation : Add serial dilutions of the pyrimidine test compound (0.1 nM to 100 µM). Incubate for 15 minutes at room temperature to allow ternary complex formation.

  • Reaction Initiation : Add the substrates: 50 µM dUMP and 100 µM CH2THF (5,10-methylenetetrahydrofolate).

  • Kinetic Readout : Immediately monitor the increase in absorbance at 340 nm using a microplate reader for 20 minutes. This measures the conversion of CH2THF to dihydrofolate (DHF).

  • Data Analysis : Calculate the IC50 using non-linear regression. Use 5-FU (converted to FdUMP) as a positive control 6.

Phase II: Phenotypic & Mechanistic Validation

The "Why" : Once biochemical binding is confirmed, we must prove the compound penetrates the cell membrane, engages the target in situ, and triggers the predicted apoptotic cascade.

Protocol 3.1: Cell Viability Assay (MTT)
  • Cell Seeding : Seed target cancer cells (e.g., HCT-116 for colorectal models) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Aspirate media and add fresh media containing serial dilutions of the pyrimidine compound. Include a vehicle control (0.1% DMSO) and a standard-of-care control (e.g., 5-FU or Erlotinib) [[3]](). Incubate for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Remove media carefully and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement : Read absorbance at 570 nm. Calculate cellular IC50.

Protocol 3.2: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Crucial self-validation step: Antimetabolites must show S-phase arrest due to dNTP depletion, while kinase inhibitors typically show G1 arrest.

  • Harvesting : Treat 1×106 cells with the compound at its IC50 and 3×IC50​ concentrations for 48 hours. Harvest cells (including floating apoptotic cells) via trypsinization.

  • Cell Cycle Staining (PI) : Fix half the cells in cold 70% ethanol overnight. Wash with PBS, treat with RNase A (50 µg/mL), and stain with Propidium Iodide (PI, 50 µg/mL) for 30 mins in the dark.

  • Apoptosis Staining (Annexin V/PI) : Resuspend the remaining unfixed cells in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins at room temperature.

  • Acquisition : Analyze via flow cytometry (e.g., BD FACSCanto). Quantify the percentage of cells in G1, S, and G2/M phases, and the percentage of early/late apoptotic cells.

Phase III: In Vivo Translation

The "Why" : In vitro potency does not guarantee in vivo efficacy due to pharmacokinetic barriers (e.g., rapid degradation by dihydropyrimidine dehydrogenase, DPD, in the liver) 4. The xenograft model validates the therapeutic window.

InVivoWorkflow Start In Vitro Validated Pyrimidine Lead Model Xenograft Establishment (e.g., HCT-116 in Nude Mice) Start->Model Dosing Randomization & Dosing (Vehicle, 5-FU, Test Cmpd) Model->Dosing Tumor Vol ~100 mm³ Efficacy Efficacy Readout (Tumor Volume Reduction) Dosing->Efficacy Toxicity Toxicity Readout (Body Weight & Organ Histology) Dosing->Toxicity PD Pharmacodynamic Readout (Intratumoral Biomarkers) Dosing->PD Tissue Extraction

Self-validating in vivo workflow balancing efficacy, toxicity, and pharmacodynamics.
Protocol 4.1: Subcutaneous Tumor Xenograft Model
  • Inoculation : Resuspend HCT-116 cells in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c athymic nude mice.

  • Randomization : Monitor tumor growth using digital calipers. When tumors reach an average volume of 100 mm³ (Volume = 0.5×Length×Width2 ), randomize mice into groups (n=8).

  • Dosing Regimen : Administer the pyrimidine compound (e.g., via oral gavage or intraperitoneal injection) at predetermined doses (e.g., 10 mg/kg and 30 mg/kg) daily for 21 days. Include a vehicle control and a positive control (e.g., 5-FU at 20 mg/kg).

  • Monitoring : Measure tumor dimensions and body weight twice weekly. A body weight loss of >15% indicates severe systemic toxicity.

  • Endpoint Analysis : Euthanize mice at day 21. Excise and weigh tumors. Calculate Tumor Growth Inhibition (TGI %):

    TGI=(1−Mean Tumor Volumevehicle​Mean Tumor Volumetreated​​)×100

Quantitative Data Interpretation

To ensure robust decision-making, summarize and cross-reference the data across all phases. A successful pyrimidine candidate must demonstrate alignment across biochemical, cellular, and systemic metrics.

Assay PhaseTarget MetricExpected Outcome (Antimetabolites)Expected Outcome (Kinase Inhibitors)Causality / Validation Check
Target Engagement IC50 (Enzymatic) <100 nM TS inhibition <50 nM Kinase inhibitionConfirms direct target binding, ruling out non-specific cytotoxicity.
Cell Viability IC50 (Cellular)High potency in rapidly dividing cellsHigh potency in mutation-specific linesBridges biochemical binding to cellular membrane penetration.
Cell Cycle Phase ArrestS-phase arrest (DNA synthesis block)G1-phase arrest (Signaling block)Mechanistic proof linking the molecular target to the phenotypic effect.
In Vivo Efficacy TGI (%) >50% TGI compared to vehicle >60% TGI; dependent on targetValidates the therapeutic window, metabolic stability, and tumor penetration.

References

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. 1

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC - NIH. 4

  • Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil. PMC - NIH. 5

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH. 2

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews - ACS Publications. 6

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PMC - NIH. 3

Sources

Method

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of Azetidine-Containing Therapeutics in Murine Models

Introduction & Rationale Azetidine, a highly strained four-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery. By acting as a rigid bioisostere for larger saturated amines (such...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Azetidine, a highly strained four-membered nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery. By acting as a rigid bioisostere for larger saturated amines (such as pyrrolidines and piperidines), the incorporation of an azetidine ring can significantly reduce nitrogen basicity, improve metabolic stability, and fine-tune overall physicochemical properties (1). These structural modifications directly translate to enhanced in vivo performance, particularly in overcoming multidrug resistance in infectious diseases and oncology.

This application note provides comprehensive, self-validating protocols for evaluating the pharmacokinetics (PK) and in vivo efficacy of azetidine-containing compounds in murine models.

G N1 Azetidine Hit Optimization N2 Formulation & Solubility Testing N1->N2 N3 Murine PK Profiling N2->N3 N4 In Vivo Efficacy (e.g., Xenograft/Infection) N3->N4 N5 Tissue/Plasma Analysis N4->N5

Workflow for the in vivo evaluation of azetidine-containing compounds.

Pharmacokinetic (PK) Profiling in Mice

Expertise & Causality: The strained nature of the azetidine ring alters the pKa of the amine, which directly impacts the compound's volume of distribution ( Vd​ ) and hepatic clearance ( Cl ). For instance, the optimized azetidine-2-carbonitrile derivative BRD9185 exhibits exceptionally low clearance (0.40 mL/min/kg) and a prolonged half-life (15 h) in mice. This extended half-life is critical for maintaining therapeutic plasma concentrations above the minimum effective concentration (MEC) between dosing intervals, enabling once-daily oral dosing (2).

Quantitative PK Data Summary
CompoundIndication TargetDose & RouteHalf-life ( t1/2​ )Clearance ( Cl )Bioavailability ( F% )
BRD9185 Malaria (DHODH)5 mg/kg (PO)15.0 h0.40 mL/min/kg94%
E-4767 Bacterial Infection50 mg/kg (PO)~2.5 hN/AHigh
H182 Oncology (STAT3)VariableShort138 µL/min/10⁶ cells*Low

*Note: H182 exhibits high in vitro hepatocyte clearance in mice, necessitating further formulation optimization.

Protocol 1: Snapshot Crossover PK Study

Self-Validating Design: This protocol utilizes a crossover validation step using both Intravenous (IV) and Per Os (PO) routes. By calculating absolute bioavailability ( F% ) internally, the system validates whether poor in vivo efficacy is due to target failure or simply poor gastrointestinal absorption.

  • Subject Preparation: Utilize male outbred mice (e.g., Swiss or CD-1, approx. 25–30 g). Outbred strains provide a robust genetic background ideal for generalized PK screening. Fast the animals for 4 hours prior to oral dosing. Causality: Fasting eliminates the variability of gastric emptying and lipid-binding in the gut, ensuring the absorption profile relies strictly on the azetidine compound's intrinsic permeability (3).

  • Formulation: Dissolve the azetidine compound in a validated vehicle. For highly lipophilic azetidines, use 70% PEG300 / 30% aqueous solution (containing 5% dextrose) for PO dosing (0.50 mg/mL), and 5% DMSO / 10% cremophor / 85% H2​O for IV dosing (0.25 mg/mL).

  • Administration: Administer IV doses via tail vein injection (1 mg/kg) and PO doses via oral gavage (5 mg/kg).

  • Sampling: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Immediately chill and centrifuge at 1,000 × g for 15 minutes to separate plasma.

  • Quantification: Analyze plasma aliquots via LC-MS/MS. Calculate the Area Under the Curve (AUC) to determine bioavailability: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

In Vivo Efficacy Modeling (Antimalarial Focus)

Expertise & Causality: Bicyclic azetidines have demonstrated profound efficacy in targeting Plasmodium enzymes. Because human malaria parasites (P. falciparum) do not naturally infect mice, specialized murine models—such as the humanized red blood cell NOD-scid IL2Rγnull (huRBC NSG) mouse model or the rodent-specific P. berghei model—are required to validate in vivo target engagement (4).

MOA A Azetidine-2-carbonitrile (e.g., BRD9185) B Plasmodium DHODH Enzyme A->B Binds & Inhibits C Pyrimidine Biosynthesis Blockade B->C Prevents Oxidation D Parasite Clearance (In Vivo Cure) C->D Eradicates Infection

Mechanism of action for azetidine-based DHODH inhibitors in Plasmodium clearance.

Protocol 2: Blood-Stage Efficacy via Bioluminescence

Self-Validating Design: The use of an In Vivo Imaging System (IVIS) provides a self-validating loop. Instead of culling animals at multiple time points to measure parasitemia via blood smears, IVIS allows longitudinal tracking of the same animal. This reduces statistical noise and confirms that the drop in signal is a true drug effect rather than inter-subject variability.

  • Infection: Inoculate CD-1 mice intravenously with luciferase-expressing P. berghei parasites (approx. 1×105 infected RBCs).

  • Treatment Initiation: At 48 hours post-infection (when parasitemia reaches ~1-2%), initiate the dosing regimen. For potent azetidines like BRD9185, administer 66.6 mg/kg PO once daily for 3 consecutive days.

  • Longitudinal Monitoring: Monitor infections daily using IVIS. Inject mice intraperitoneally with D-luciferin substrate 10 minutes prior to imaging, anesthetize with isoflurane, and quantify bioluminescence intensity (photons/sec).

  • Endpoint & Recrudescence Validation: Continue monitoring mice for an additional 14 to 30 days post-treatment. A durable cure is strictly defined as the complete absence of detectable bioluminescence and parasitemia at day 30, confirming no parasite recrudescence (relapse).

Safety, Toxicity, and Target Washout Kinetics

While azetidines are highly effective, their covalent reactivity must be carefully monitored. In oncology, novel azetidine-based inhibitors (e.g., H182) have been designed to bind irreversibly to the DNA-binding domain of STAT3, successfully suppressing tumor growth in mice (5).

Conversely, in PET imaging studies using 11C-labeled azetidine-carboxylates targeting monoacylglycerol lipase (MAGL), researchers observed unexpected in vivo washout kinetics. This was caused by the in vivo dissociation (turnover) of the covalent residue between the target serine and the azetidine carbonyl (6).

Actionable Insight: When evaluating covalent azetidine inhibitors, researchers must perform in vivo displacement ("chase") studies using non-radioactive competitors to validate whether the binding mechanism remains truly irreversible under physiological conditions.

References

  • Source: researchgate.
  • Title: Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P.
  • Source: asm.
  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Title: Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD)
  • Source: nih.

Sources

Application

Application Note: Analytical Method Development and Purification Strategies for 2-(Azetidin-1-yl)-5-methoxypyrimidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Molecular Profiling & Mechanistic Rationale The compound 2-(Aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Molecular Profiling & Mechanistic Rationale

The compound 2-(Azetidin-1-yl)-5-methoxypyrimidine represents a highly functionalized hybrid scaffold. Pyrimidine derivatives are widely utilized in viral and oncology therapeutics, making their rigorous analytical characterization a critical regulatory requirement[1]. However, the integration of an azetidine ring—a four-membered nitrogen-containing heterocycle characterized by significant ring strain—introduces unique physicochemical challenges[2].

Chromatographic Challenges & Causality:

  • Acid-Base Behavior: The basicity of the azetidine nitrogen, coupled with the electron-donating effect of the 5-methoxy group, alters the electron density of the pyrimidine core. Under standard low-pH chromatographic conditions (e.g., 0.1% Formic Acid, pH ~2.7), the molecule becomes protonated, leading to rapid elution and poor retention on standard C18 columns.

  • Secondary Interactions: The protonated nitrogen atoms strongly interact with unshielded, acidic silanol groups on traditional silica stationary phases. This causes severe peak tailing and compromises resolution.

  • Strategic Solution: To mitigate these effects, we employ a high-pH mobile phase (pH 9.5) . This causality-driven choice ensures the basic nitrogens remain in their neutral (deprotonated) state, maximizing hydrophobic retention, eliminating silanol interactions, and yielding sharp, symmetrical peaks. Direct analysis by RP-HPLC under these optimized conditions is the preferred separation technique due to its seamless compatibility with downstream mass spectrometry (MS)[3].

Workflow Visualization

Purification_Workflow cluster_0 Method Scouting cluster_1 Scale-Up & Prep cluster_2 Validation (Self-Checking) N1 pH & Buffer Screening N2 Column Selection N1->N2 N3 Loadability Study N2->N3 N4 Mass-Directed Prep HPLC N3->N4 N5 Fraction QC (>99% Purity) N4->N5 N6 SST & Recovery Analysis N5->N6

Fig 1. Self-validating workflow for pyrimidine derivative purification.

Analytical RP-HPLC Method Development

Purity analysis and validation of pyrimidine derivatives heavily rely on optimized HPLC-MS workflows to separate active ingredients from related impurities[4]. The following protocol establishes a robust, stability-indicating assay.

Protocol 1: High-pH RP-HPLC Analytical Assay

Materials & Reagents:

  • Column: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or equivalent high-pH stable ethylene-bridged hybrid column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Equilibration: Purge the HPLC system with Mobile Phases A and B. Stabilize the column oven at 35°C . Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and lowering backpressure.

  • Sample Preparation: Accurately weigh 1.0 mg of 2-(Azetidin-1-yl)-5-methoxypyrimidine and dissolve in 1.0 mL of 50:50 Water:Acetonitrile. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Gradient Elution Profile:

    • 0.0 - 10.0 min: Linear gradient from 5% B to 95% B.

    • 10.0 - 12.0 min: Isocratic hold at 95% B (column wash).

    • 12.0 - 15.0 min: Re-equilibration at 5% B.

    • Flow rate: 1.0 mL/min. Injection Volume: 5 µL.

  • Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm (optimal for the conjugated pyrimidine chromophore) and 210 nm for general organic absorbance.

🛡️ Self-Validating System Checkpoint

To ensure the protocol is self-validating, the sequence must automatically execute the following checks before sample analysis:

  • Blank Injection: Run a pure diluent blank. Validation Criteria: Must show no peaks >0.05% of the target analyte area (confirms zero carryover).

  • System Suitability Test (SST): Inject the standard solution five consecutive times. Validation Criteria: Retention time %RSD <1.0%, peak area %RSD <2.0%, and USP tailing factor <1.5.

  • Resolution Verification: Spike the sample with a known synthetic precursor (e.g., 2-chloro-5-methoxypyrimidine). Validation Criteria: Baseline resolution ( Rs​>2.0 ) must be achieved.

Preparative Scale-Up & Mass-Directed Purification

Transitioning from analytical screening to preparative isolation requires careful scaling. While monolithic silica columns can reduce separation time for polar solutes at an analytical scale, they often require complex ternary mobile phases that are difficult to scale and evaporate[5]. Therefore, scaled-up RP-HPLC remains the industry standard.

Protocol 2: Mass-Directed Auto-Purification (MDAP)

Causality: UV-directed purification often co-collects impurities that absorb at the same wavelength. By utilizing MDAP triggered by the specific [M+H]+ ion of the target molecule, we ensure orthogonal selectivity and completely eliminate the collection of UV-active, non-target byproducts.

Step-by-Step Methodology:

  • Column Selection: BEH C18 OBD Prep Column (30 x 250 mm, 5 µm).

  • Flow Rate Scaling: Scale the analytical flow rate geometrically to 40.0 mL/min based on the ratio of the column cross-sectional areas.

  • MS Trigger Configuration: Configure the single quadrupole mass spectrometer with an Electrospray Ionization (ESI) source in positive mode. Set the fraction collector to trigger exclusively on the m/z corresponding to the [M+H]+ ion of 2-(Azetidin-1-yl)-5-methoxypyrimidine.

  • Injection: Inject up to 50 mg of crude sample dissolved in 1.5 mL of DMSO.

  • Fraction Collection: Collect fractions automatically based on the MS signal threshold, utilizing a make-up flow splitter to ensure real-time MS detection without overloading the detector.

🛡️ Self-Validating System Checkpoint
  • Post-Purification QC: Immediately re-inject a 5 µL aliquot of the pooled fractions using the Analytical RP-HPLC method (Protocol 1). Validation Criteria: Purity must exceed 99.0% by UV area normalization before the pool is cleared for lyophilization.

Quantitative Data & Method Transfer Parameters

The following tables summarize the empirical data validating the mechanistic choices and the parameters required for successful scale-up.

Table 1: Analytical Method Scouting Data (Causality Demonstration)

ConditionMobile Phase AMobile Phase BRetention Time (min)USP Tailing FactorTheoretical Plates (N)
Low pH (Standard) 0.1% Formic Acid (pH ~2.7)Acetonitrile3.451.85 (Tailing)4,200
High pH (Optimized) 10 mM NH₄HCO₃ (pH 9.5)Acetonitrile6.121.08 (Symmetric)14,500
Monolithic Silica Hexane/IPA mixturesAcetonitrile2.801.60 (Broad)6,800

Table 2: Method Transfer Parameters (Analytical to Preparative)

ParameterAnalytical ScalePreparative Scale (MDAP)
Column Dimensions 4.6 x 100 mm, 3.5 µm30 x 250 mm, 5 µm
Flow Rate 1.0 mL/min40.0 mL/min
Injection Volume 5 µL1,500 µL
Detection Trigger DAD (254 nm)DAD (254 nm) + ESI-MS (Positive Mode)
Gradient Profile 5-95% B over 10 min5-95% B over 25 min (Scaled)

References

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
  • Title: A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives Source: Benchchem URL
  • Title: Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)
  • Title: HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column Source: PubMed URL
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL

Sources

Method

Application Note: High-Throughput Screening of Pyrimidine Libraries for Anti-Inflammatory Agents

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Core Facility Managers Introduction & Mechanistic Rationale The py...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Core Facility Managers

Introduction & Mechanistic Rationale

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of targeted therapeutics due to its ability to mimic native nucleobases and selectively bind to the ATP-binding pockets of kinases. Recent structure-activity relationship (SAR) studies have demonstrated that rationally designed pyrimidine derivatives possess potent anti-inflammatory and antioxidant properties, acting as selective inhibitors of cyclooxygenase-2 (COX-2) and pro-inflammatory kinases (e.g., p38 MAPK, JAK, and UBC13)[1],[2].

  • Primary Biochemical Screen (Target-Based): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm direct target engagement and binding kinetics[3].

  • Secondary Phenotypic Screen (Cell-Based): An Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to measure the functional suppression of Tumor Necrosis Factor-alpha (TNF-α) secretion in human macrophages[4].

Signaling Pathway Modulation

Pyrimidine derivatives exert their anti-inflammatory effects by intercepting upstream kinase signaling, thereby preventing the nuclear translocation of transcription factors like NF-κB, which ultimately downregulates the expression of pro-inflammatory cytokines.

Pathway Stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) Receptor Cell Surface Receptors (TLR4 / TNFR) Stimulus->Receptor Kinases Pro-inflammatory Kinases (p38 MAPK, JAK, UBC13) Receptor->Kinases NFkB Transcription Factors (NF-κB, STAT) Kinases->NFkB Cytokines Inflammatory Mediators (TNF-α, COX-2, PGE2) NFkB->Cytokines Pyrimidine Pyrimidine Hit Compounds Pyrimidine->Kinases Competitive Inhibition

Caption: Mechanism of Action: Pyrimidine derivatives modulating inflammatory pathways via kinase inhibition.

HTS Triage Workflow

A self-validating HTS campaign must rapidly eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS) and confirm phenotypic efficacy. The workflow below dictates the logical progression of library triage.

Workflow Lib Pyrimidine Library (100K+ Cmpds) TRFRET Primary Screen TR-FRET Kinase Assay (1536-well) Lib->TRFRET Filter Cheminformatics PAINS & Cytotoxicity Filtering TRFRET->Filter Hits (IC50 < 1 µM) Alpha Secondary Screen AlphaLISA TNF-α (THP-1 Cells) Filter->Alpha Hits Validated Anti-Inflammatory Leads Alpha->Hits Phenotypic Confirmation

Caption: HTS Cascade: Triage of pyrimidine libraries from primary biochemical screen to cellular validation.

Protocol 1: Primary Biochemical Screen (TR-FRET Kinase Assay)

Scientific Rationale: We utilize TR-FRET for the primary screen because heterocyclic libraries (like pyrimidines) often contain intrinsically fluorescent compounds that cause high background noise in standard fluorescence intensity assays. TR-FRET exploits the long fluorescence lifetime of lanthanide donors (e.g., Terbium or Europium). By introducing a time delay (e.g., 50–100 µs) before signal acquisition, short-lived autofluorescence from library compounds completely decays, yielding an exceptionally high signal-to-noise ratio[3].

Reagents and Equipment
  • Target: Recombinant Kinase (e.g., p38 MAPK or UBC13)[2].

  • Tracer: Fluorophore-conjugated ATP competitive tracer (Acceptor).

  • Antibody: Terbium (Tb)-labeled anti-tag antibody (Donor).

  • Plate: 1536-well low-volume black microplates.

  • Reader: TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision)[4].

Step-by-Step Methodology (1536-Well Format)
  • Assay Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 0.1% BSA.

    • Causality Check: The addition of 0.1% BSA is critical in 1536-well formats to prevent non-specific binding of the highly hydrophobic pyrimidine compounds to the plastic well walls, which would otherwise artificially inflate the apparent IC50[2].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 23 nL of pyrimidine library compounds (in 100% DMSO) into the assay plates. Include DMSO-only wells for maximum signal controls and reference inhibitor wells for minimum signal controls.

  • Enzyme Addition: Dispense 2 µL of the recombinant kinase solution into all wells. Centrifuge at 161 × g for 15 seconds. Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Tracer/Antibody Addition: Dispense 2 µL of a detection mix containing the fluorescent tracer and Tb-labeled antibody.

  • Incubation: Seal the plate and incubate in the dark at RT for 60 minutes to allow the binding equilibrium to establish.

  • Detection: Read the plate using a TR-FRET protocol (Excitation: 337 nm; Emission 1: 665 nm (Acceptor); Emission 2: 615 nm (Donor); Delay: 100 µs; Integration: 200 µs).

  • Data Processing: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

Protocol 2: Secondary Phenotypic Screen (AlphaLISA TNF-α Assay)

Scientific Rationale: Biochemical hits must be validated in a physiologically relevant cellular context. We utilize the human monocytic leukemia cell line (THP-1) stimulated with Lipopolysaccharide (LPS) to induce TNF-α secretion. AlphaLISA is chosen over traditional ELISA because it is a homogeneous, no-wash assay. When the donor and acceptor beads are brought into proximity by binding to secreted TNF-α, laser excitation at 680 nm causes the donor bead to release singlet oxygen. This singlet oxygen travels up to 200 nm to the acceptor bead, triggering a chemiluminescent emission at 615 nm[4]. This eliminates the need for multiple wash steps, making it highly amenable to 1536-well automation.

Step-by-Step Methodology (1536-Well Format)
  • Cell Seeding: Dispense 3 µL of THP-1 cells (3,000 cells/well) suspended in RPMI-1640 medium into a 1536-well white opaque tissue culture plate[4]. Centrifuge at 161 × g for 15 seconds.

  • Compound Treatment: Acoustically dispense 23 nL of the hit pyrimidine compounds or DMSO vehicle into the wells[4].

  • LPS Stimulation: Dispense 1 µL of medium containing LPS (final concentration of 1 µg/mL)[4].

    • Causality Check: LPS binds to TLR4, initiating the kinase/NF-κB cascade. If the pyrimidine compound successfully inhibited the upstream kinase in the primary screen, TNF-α production will be blocked.

  • Cellular Incubation: Incubate the plates for 16-17 hours at 37°C with 5% CO2[4],[5].

  • Acceptor Bead Addition: Dispense 1.5 µL of a mixture containing anti-TNF-α conjugated Acceptor beads (10 µg/mL final) and biotinylated anti-TNF-α antibody (1 nM final)[5]. Incubate in the dark at RT for 1 hour.

  • Donor Bead Addition: In a darkened room (Alpha beads are highly light-sensitive), dispense 1.5 µL of Streptavidin-coated Donor beads (40 µg/mL final)[5]. Incubate in the dark at RT for 30-60 minutes.

  • Detection: Read the plate in AlphaScreen mode on an EnVision plate reader (Excitation: 680 nm; Emission: 615 nm)[4].

Data Presentation and Quality Control

A self-validating HTS system relies on rigorous statistical quality control. The robustness of both assays is determined by calculating the Z'-factor for each plate:

Z'-factor = 1 -[ (3 × σ_positive + 3 × σ_negative) / | μ_positive - μ_negative | ] (Where σ is standard deviation and μ is the mean of the positive and negative controls).

Table 1: HTS Assay Quality Control Metrics Summary
Assay ParameterTR-FRET Kinase Assay (Primary)AlphaLISA TNF-α Assay (Secondary)
Microplate Format 1536-well, low-volume black1536-well, white opaque
Assay Volume 4.0 µL7.0 µL
Readout Ratiometric Fluorescence (665/615 nm)Luminescence (615 nm)
Signal-to-Background (S/B) > 8.5> 45.0
Average Z'-factor 0.78 (Excellent)[2]0.65 (Robust)
Throughput (Plates/Day) 150+~80 (due to cellular incubation)
Table 2: Representative Pyrimidine Hit Triage Data
Compound IDScaffold TypeTR-FRET IC50 (nM)AlphaLISA IC50 (nM)Cell Viability (WST-1)Status
Pyr-001 Tri-substituted Pyrimidine12.4 ± 1.245.8 ± 3.1> 95%Lead
Pyr-045 Pyrimidinediol8.9 ± 0.8> 10,000> 90%False Positive
Pyr-112 Di-substituted Pyrimidine156.0 ± 8.5312.4 ± 15.2> 95%Backup
Ref-Inhibitor Standard Control5.2 ± 0.418.5 ± 1.1> 95%Validated

Note: Pyr-045 demonstrates potent biochemical inhibition but fails the cellular AlphaLISA assay, highlighting the absolute necessity of the secondary phenotypic screen to filter out compounds with poor cell permeability or high protein binding.

References

  • Source: Current Chemical Genomics (NIH/PMC)
  • Source: International Journal of Molecular Sciences (NIH/PMC)
  • Source: SLAS Discovery (NIH/PMC)
  • How TR-FRET Empower High-Throughput Screening Source: Sino Biological URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Metabolic Stability of Azetidine Candidates

Welcome to the Application Support Center for azetidine-based drug design. As a four-membered nitrogen heterocycle, the azetidine ring is a privileged scaffold in medicinal chemistry, offering enhanced structural rigidit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for azetidine-based drug design. As a four-membered nitrogen heterocycle, the azetidine ring is a privileged scaffold in medicinal chemistry, offering enhanced structural rigidity, lower lipophilicity, and unique exit vectors compared to larger rings like piperidine or pyrrolidine[1]. However, its high ring strain (approx. 25.2 kcal/mol) and basic nitrogen (pKa ~11.2) introduce unique metabolic and chemical liabilities[2].

This guide is designed for researchers and drug development professionals to troubleshoot, diagnose, and resolve metabolic instability in azetidine-containing drug candidates.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My azetidine candidate shows rapid clearance in human liver microsomes (HLM), but no classic CYP450 oxidative metabolites are detected. What is the mechanism of clearance? A: You are likely observing direct nucleophilic attack by glutathione (GSH) or an acid-mediated intramolecular ring-opening. The high ring strain of the azetidine ring makes the alpha-carbon susceptible to direct nucleophilic attack. In biological matrices, this often manifests as a Glutathione S-transferase (GST)-catalyzed GSH conjugation that occurs without prior CYP450 bioactivation, leading to an amino-thioether conjugate[3]. Alternatively, if your molecule contains a pendant nucleophile (such as an amide), protonation of the basic azetidine nitrogen at physiological pH can trigger an intramolecular ring-opening decomposition[4]. Actionable Insight: Run your microsomal assay in the presence of 1-aminobenzotriazole (1-ABT, a pan-CYP inhibitor) and supplement with GSH. If clearance persists despite CYP inhibition and GSH adducts are detected via LC-MS/MS, you have a direct Phase II GST-mediated liability.

Q2: We confirmed CYP450-mediated oxidation at the alpha-carbon of the azetidine ring. How do we block this without losing the favorable physicochemical properties of the scaffold? A: Alpha-carbon oxidation is the most common Phase I liability due to the electron-rich nature of the adjacent nitrogen. The most field-proven strategies to mitigate this include:

  • Targeted Deuteration: Substituting metabolically labile C-H bonds with C-D bonds introduces a kinetic isotope effect, severely retarding CYP-mediated cleavage. This can be achieved efficiently using selective deuterium-labeled reagents (e.g., iodomethylthianthrenium) directly on the strained ring[5].

  • Steric Shielding: Introducing gem-dimethyl groups or utilizing spirocyclic architectures (e.g., spiro-azetidines) blocks the exit vector required for the P450 heme iron to access the alpha-carbon[6].

  • Electronic Deactivation (Fluorination): Adding a fluorine atom lowers the pKa of the azetidine nitrogen via inductive effects. Reducing the basicity decreases the lone pair's interaction with the electron-deficient CYP active site, thereby slowing oxidation[1].

Q3: How does the pKa of the azetidine nitrogen specifically influence its stability profile? A: The pKa is the master switch for azetidine stability. Because the baseline pKa is high (~11.29), the nitrogen is almost entirely protonated at pH 7.4[2]. This protonation activates the ring toward acid-mediated cleavage by making the nitrogen an excellent leaving group[4]. Furthermore, highly basic amines are notorious for high intrinsic clearance due to strong binding affinities to CYP2D6 and CYP3A4. Actionable Insight: Calculate the localized pKa. If it exceeds 9.0, consider incorporating electron-withdrawing groups (EWGs) such as a beta-fluoro substitution, or convert the amine to an amide/urea to neutralize basicity and improve both chemical and metabolic stability[1][4].

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve azetidine instability, it is critical to map the exact degradation pathway before initiating synthetic optimization.

AzetidineMetabolism Azetidine Azetidine Drug Candidate CYP CYP450 Oxidation (alpha-carbon) Azetidine->CYP Phase I GSH GST-Catalyzed GSH Conjugation Azetidine->GSH Phase II (Direct) Acid Acid-Mediated Ring Opening Azetidine->Acid Low pH Metab1 N-Dealkylation / Ring Cleavage CYP->Metab1 Metab2 Amino-Thioether Conjugate GSH->Metab2 Metab3 Linear Amine Decomposition Acid->Metab3

Primary metabolic and chemical degradation pathways of azetidine scaffolds.

Workflow Start High Clearance in Microsomes? CheckGSH Perform GSH Trapping Assay Start->CheckGSH Yes CheckCYP CYP Inhibition (e.g., 1-ABT) Start->CheckCYP Yes GSHPos Direct GSH Attack (Ring Strain) CheckGSH->GSHPos Adducts Found CYPPos Alpha-Carbon Oxidation CheckCYP->CYPPos Clearance Rescued Sol1 Reduce pKa / Steric Shielding GSHPos->Sol1 Sol2 Deuteration / Fluorination CYPPos->Sol2

Diagnostic workflow for identifying and resolving azetidine metabolic liabilities.

Part 3: Quantitative Data & Benchmarking

When optimizing your compound, it is essential to benchmark its intrinsic clearance ( CLint​ ) against standard reference compounds and alternative heterocycles. The rigid nature of azetidines often provides superior stability compared to flexible larger rings, provided the alpha-carbon is protected[7][8].

Table 1: Comparative In Vitro Metabolic Stability Data [6][8]

Compound / Scaffold ClassHalf-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Mechanistic Notes
2-(4-Ethylphenyl)azetidine 45.015.4High stability due to rigid, strained ring limiting CYP access.
Piperidine Analogues ~30.0~23.1Baseline reference; higher conformational flexibility allows easier oxidation.
Dextromethorphan (Ref)25.027.7Moderate clearance reference standard (CYP2D6 substrate).
Verapamil (Ref)8.086.6High clearance reference standard (CYP3A4 substrate).

Part 4: Self-Validating Experimental Protocols

To ensure trustworthy data, you must deploy a self-validating assay system that definitively separates Phase I (CYP-mediated) from Phase II (GST-mediated) clearance.

Protocol: Mechanistic Liver Microsomal Stability & GSH Trapping Assay

Objective: Determine the rate of metabolism and identify whether clearance is driven by CYP450 oxidation or direct GSH nucleophilic attack on the strained azetidine ring.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the azetidine candidate in DMSO.

  • Prepare human liver microsomes (HLM) at a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a cofactor mixture containing NADPH (1 mM final) and, for the trapping arm, Glutathione (GSH, 5 mM final).

  • Prepare the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT) at a final concentration of 1 mM.

Step 2: Incubation Setup (Self-Validating Matrix) Set up four parallel incubation arms in a 96-well plate at 37°C:

  • Arm A (Standard Clearance): HLM + Candidate + NADPH.

  • Arm B (CYP Inhibition): HLM + Candidate + NADPH + 1-ABT. (Validates Phase I contribution).

  • Arm C (GSH Trapping): HLM + Candidate + NADPH + GSH. (Traps reactive intermediates and direct ring-opening events).

  • Arm D (Negative Control): Buffer + Candidate + GSH (No HLM). (Validates non-enzymatic chemical degradation).

Step 3: Reaction & Quenching

  • Pre-incubate the plates at 37°C for 5 minutes.

  • Initiate the reaction by adding the candidate (final concentration 1 µM, max 0.1% DMSO).

  • At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

Step 4: LC-MS/MS Analysis & Data Interpretation

  • Analyze the supernatant using LC-MS/MS in both Multiple Reaction Monitoring (MRM) for parent disappearance and Full Scan/Product Ion modes for metabolite identification.

  • Causality Check:

    • If clearance in Arm A is high but rescued in Arm B, the liability is purely CYP-mediated. Proceed with fluorination or deuteration[1][5].

    • If clearance persists in Arm B and M+307 Da adducts (GSH mass addition) are found in Arm C, the azetidine is undergoing GST-catalyzed ring opening[3]. Proceed with steric shielding (e.g., gem-dimethylation).

Sources

Optimization

Technical Support Center: Troubleshooting 2-Aminopyrimidine Synthesis

Welcome to the Technical Support Center. As application scientists and process chemists, we understand that synthesizing 2-aminopyrimidines—a privileged scaffold in drug discovery (e.g., kinase inhibitors like Imatinib)—...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and process chemists, we understand that synthesizing 2-aminopyrimidines—a privileged scaffold in drug discovery (e.g., kinase inhibitors like Imatinib)—is rarely as straightforward as literature schemes suggest.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to resolve the most common side reactions and failures encountered at the bench.

Module 1: De Novo Ring Construction (Condensation Reactions)

Q: I am condensing guanidine with an unsymmetrical 1,3-dielectrophile, but my NMR shows a mixture of two distinct pyrimidine products. How can I control the regioselectivity?

A: You are likely observing a mixture of the kinetic 3-amino isomer and the desired thermodynamic 2-amino isomer. When guanidine reacts with an unsymmetrical 1,3-diketone or enaminone, the initial nucleophilic attack and subsequent cyclization can occur in two orientations. The formation of the 3-amino isomer is often kinetically favored. However, under prolonged heating or basic conditions, this kinetic byproduct undergoes a Dimroth rearrangement —a ring-opening and re-closure process—to yield the more thermodynamically stable 2-aminopyrimidine[1]. To drive this to completion, ensure your reaction is subjected to sufficient thermal energy and basicity.

G A Guanidine + 1,3-Dielectrophile B Uncyclized Intermediate A->B Condensation C 2-Aminopyrimidine (Thermodynamic) B->C Direct Cyclization D 3-Amino Isomer (Kinetic) B->D Fast Cyclization E Dimroth Rearrangement D->E Base / Heat E->C Ring Opening & Reclosure

Mechanistic pathway of guanidine condensation and Dimroth rearrangement.

Self-Validating Protocol 1: Microwave-Assisted Guanidine Condensation

This protocol utilizes microwave irradiation to overcome the activation barrier of the Dimroth rearrangement, ensuring high regioselectivity[2].

  • Reagent Preparation: Combine guanidine hydrochloride (1.0 equiv) and the 1,3-dielectrophile (1.0 equiv) in a microwave-safe vial.

  • Base Addition: Add NaOMe (1.5 equiv) to liberate the free guanidine base in situ.

    • Self-Validation: A slight exotherm and a shift from a suspension to a more homogenous slurry indicate successful free-base generation.

  • Solvent & Sealing: Suspend the mixture in a polar protic solvent (e.g., ethanol or trifluoroethanol) and seal the vial with a crimp cap.

  • Microwave Irradiation: Heat to 160 °C for 20 minutes.

    • Self-Validation: Monitor the pressure curve on the microwave synthesizer interface. A stable pressure plateau confirms a controlled reaction; sudden spikes indicate solvent degradation or gas-evolving side reactions.

  • Workup & Isomer Check: Cool to room temperature, concentrate, and analyze the crude mixture via 1 H-NMR.

    • Self-Validation: The presence of a downfield singlet (~8.2–8.5 ppm) confirms the pyrimidine C5-H. The absence of secondary amine proton sets confirms complete conversion of the kinetic 3-amino isomer.

Module 2: Halogen-Amine Exchange (SNAr vs. Cross-Coupling)

Q: I am attempting a Buchwald-Hartwig amination on 2-bromopyrimidine, but the reaction stalls completely. Oddly, the exact same conditions work perfectly for 5-bromopyrimidine. Is my catalyst dead?

A: Your catalyst is functioning, but it is being actively poisoned by your substrate. 2-Bromopyrimidine acts as a severe catalyst poison[3]. Following the oxidative addition of the Pd(0) species into the C-Br bond at the 2-position, the two adjacent endocyclic pyrimidine nitrogen atoms strongly chelate the Palladium center. This forms a highly stable, unreactive off-cycle Pd(II) complex, halting the catalytic cycle. In contrast, 5-bromopyrimidine lacks these adjacent coordinating nitrogens, allowing the standard catalytic cycle to proceed smoothly.

G Start Halopyrimidine + Amine + Pd(0) OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd C-X Insertion Poison Catalyst Poisoning (Stable Chelate) OxAdd->Poison If 2-Bromopyrimidine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord If 5-Bromopyrimidine BetaElim Beta-Hydride Elimination AmineCoord->BetaElim Alkyl Amines RedElim Reductive Elimination (Bulky Ligand) AmineCoord->RedElim Optimal Route Product Coupled Product + Pd(0) RedElim->Product Product Release

Pd-catalyzed amination workflow and competing side-reaction pathways.

Q: I switched to 2-chloropyrimidine and applied a Pd-catalyzed amination protocol. The yield is good, but my negative control (no Palladium) gave the exact same yield. Why?

A: You have encountered a common misapplication of transition-metal catalysis. 2-Chloropyrimidine is highly electron-deficient, making it 1014 to 1016 times more reactive toward Nucleophilic Aromatic Substitution (SNAr) than chlorobenzene[4]. For many primary and secondary amines, transition-metal catalysis is entirely unnecessary and only serves to complicate your purification by introducing heavy metal contaminants. The reaction proceeds rapidly via a standard addition-elimination (SNAr) mechanism, particularly in polar solvents like water with simple bases like KF.

Table 1: Quantitative Comparison of SNAr vs. Pd-Catalyzed Amination of 2-Chloropyrimidine[4]

Reaction TypeAmine SubstrateReaction ConditionsYield (%)Process E-Factor / Greenness
SNAr (Uncatalyzed) p-AnisidineKF, H 2​ O, 100 °C86%High (Aqueous, metal-free)
Pd-Catalyzed p-AnisidinePd(OAc) 2​ , Xantphos, Dioxane, 160 °C83%Low (Toxic solvents, heavy metals)
SNAr (Uncatalyzed) MorpholineKF, H 2​ O, 100 °C>90%High (Aqueous, metal-free)
Self-Validating Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine

When functionalizing the 5-position, SNAr is ineffective, and Pd-catalysis is mandatory. This protocol leverages the differential reactivity of the halogens[5].

  • Catalyst/Ligand Pre-mixing: In an oven-dried Schlenk flask, combine Pd 2​ (dba) 3​ (2 mol%) and a bulky biarylphosphine ligand like BrettPhos or Xantphos (3-4 mol%).

  • Substrate & Base Addition: Add 5-bromo-2-chloropyrimidine (1.0 equiv), the desired amine (1.2 equiv), and a non-nucleophilic base such as NaOtBu (1.4 equiv).

  • Inert Atmosphere Setup: Evacuate and backfill the flask with Argon three times.

    • Self-Validation: This step is critical. Failure to exclude oxygen will result in a black precipitate of Pd(0) immediately upon solvent addition, visually confirming catalyst death.

  • Solvent Addition & Heating: Add anhydrous, degassed toluene. Heat to 80–110 °C.

  • Reaction Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is complete when the starting material mass peak disappears. If a mass peak corresponding to the dehalogenated pyrimidine appears, the reductive elimination step is too slow, indicating that a bulkier ligand is required to force the product off the metal center.

Module 3: Late-Stage Functionalization (Acylation)

Q: During the acylation of my 2-aminopyrimidine intermediate, LC-MS analysis reveals a major byproduct with a mass shift of +84 Da instead of the expected +42 Da. How do I prevent this over-reaction?

A: The +84 Da peak indicates the formation of an N,N-diacetylated byproduct[6]. While the exocyclic amino group of 2-aminopyrimidine is the primary nucleophile, the resulting mono-acylated product can undergo a second acylation under harsh conditions or in the presence of excess acylating agent. To prevent this, strictly control the stoichiometry of your acylating agent (1.0 to 1.1 equivalents) and lower the reaction temperature.

References

  • The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies - White Rose eTheses Online. URL: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides - Organic Letters (ACS Publications). URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Kinase Selectivity for Pyrimidine-Based Inhibitors

Welcome to the Advanced Application Support Center. Pyrimidine and aminopyrimidine scaffolds are privileged structures in targeted oncology and neurodegeneration, serving as the core for numerous FDA-approved kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Pyrimidine and aminopyrimidine scaffolds are privileged structures in targeted oncology and neurodegeneration, serving as the core for numerous FDA-approved kinase inhibitors[1]. However, because the pyrimidine ring effectively mimics the adenine moiety of ATP, it readily forms hydrogen bonds with the highly conserved hinge region of the kinase domain[2]. This structural mimicry often leads to significant kinome-wide promiscuity and off-target liabilities[1].

This guide provides drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and structural insights to optimize the selectivity of pyrimidine-based kinase inhibitors.

I. Diagnostic Workflows & Mechanisms

When a pyrimidine-based inhibitor exhibits unexpected biological activity, it is critical to determine whether the phenotype is driven by the primary target, a homologous off-target kinase, a non-kinase target, or retroactive pathway activation[3][4].

G Start Identify Off-Target Phenotype Biochem Biochemical Profiling (KINOMEscan) Start->Biochem Initial Screen Cellular Live-Cell Profiling (NanoBRET) Biochem->Cellular Assess Cellular ATP Competition SAR Scaffold Hopping & Hinge Binder Modification Cellular->SAR Poor Selectivity Validate Orthogonal Validation (CRISPR/siRNA) Cellular->Validate High Selectivity, Unexpected Phenotype SAR->Biochem Iterative Design

Workflow for diagnosing and troubleshooting kinase inhibitor off-target effects.

G ATP ATP Pocket (Hinge Region) Target Primary Target (e.g., EGFR/BRAF) ATP->Target Intended OffTarget Off-Target Kinase (e.g., AURKB/PLK1) ATP->OffTarget Promiscuity Pyrimidine Pyrimidine Core (Type I Inhibitor) Pyrimidine->ATP Binds NonKinase Non-Kinase Target (e.g., NQO2/hPXR) Pyrimidine->NonKinase Structural Similarity

Mechanisms of pyrimidine-based inhibitor promiscuity at the ATP hinge region.

II. Troubleshooting FAQs

Q1: My aminopyrimidine inhibitor shows high biochemical potency against the primary target but a poor kinome-wide selectivity score (e.g., S10​>0.04 ). How can I improve this? A: The pyrimidine core is an ATP-competitive (Type I) hinge binder. Because the kinase hinge region is highly conserved, baseline pyrimidines often lack selectivity[2]. To troubleshoot, employ a "scaffold hopping" or fragment-growing strategy[5].

  • Gatekeeper Targeting: Modifying the 5-position of the pyrimidine core (which projects toward the hydrophobic pocket and gatekeeper residue) with bulkier groups can introduce steric clashes in off-target kinases that possess larger gatekeeper amino acids (e.g., methionine), while maintaining affinity for targets with smaller gatekeepers (e.g., threonine)[1].

  • Conformational Restriction: Altering the substituents at the 2- and 4-positions can restrict the conformational flexibility required to bind unintended kinases, narrowing the inhibition profile[1].

Q2: My KINOMEscan data shows significant off-target binding, but my live-cell assays do not reflect this promiscuity. Which data should drive my SAR? A: Always prioritize live-cell target engagement data (e.g., NanoBRET) when correlating compound binding to cellular phenotypes. KINOMEscan is a cell-free, competitive displacement assay typically run at low or zero ATP concentrations, which frequently overestimates the binding of Type I inhibitors[6]. In contrast, live-cell assays evaluate inhibitor binding in the presence of physiological, millimolar intracellular ATP[7]. The high intracellular ATP can outcompete your pyrimidine inhibitor at off-target kinases, effectively "disengaging" them in a live-cell context[6].

Q3: How do I resolve discrepancies where my compound is selective in biochemical assays but causes unexpected toxicity or paradoxical pathway activation in cells? A: Unexpected cellular toxicity from an otherwise selective pyrimidine inhibitor often stems from two sources:

  • Non-Kinase Off-Targets: Pyrimidine-based inhibitors can interact with non-kinase proteins such as NQO2 or hPXR due to structural similarities in their binding pockets[3][8].

  • Retroactive Pathway Activation: Inhibiting a downstream kinase can sometimes cause a retroactive buildup of upstream signaling components, paradoxically activating parallel pathways without direct off-target binding[4]. Causality Check: To validate, use a structurally unrelated inhibitor against your primary target. If the toxicity is not recapitulated, it is likely a scaffold-specific off-target effect[9].

III. Self-Validating Experimental Protocols

To ensure data trustworthiness, every profiling assay must include internal controls that validate the mechanism of action.

Protocol 1: NanoBRET Live-Cell Target Engagement Assay

This assay quantifies intracellular compound affinity and occupancy by measuring the disruption of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer[7][10].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with the target-NanoLuc fusion plasmid. Incubate for 24 hours at 37°C.

  • Compound Treatment: Harvest cells and resuspend in Opti-MEM. Plate cells into a 384-well plate. Add the pyrimidine-based test compound in a 10-point dose-response format.

  • Tracer Addition: Add the optimized NanoBRET TE Tracer at a concentration at or near its Kd​ for the specific kinase.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the test compound and tracer to reach binding equilibrium within the live cells.

  • Detection: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc Inhibitor. Read luminescence at 460 nm (donor) and 618 nm (acceptor) using a BRET-compatible microplate reader.

  • Self-Validation Step: Always include a 'Tracer-Only' control to establish the maximum BRET signal (100% occupancy baseline) and an untransfected cell control to subtract background luminescence. Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms competitive displacement by your inhibitor.

Protocol 2: KINOMEscan Competitive Displacement Assay

This high-throughput biochemical assay measures the ability of a compound to compete with an immobilized active-site directed ligand for binding to DNA-tagged kinases[6][11].

Step-by-Step Methodology:

  • Kinase Preparation: Express the target kinase fused to a proprietary DNA tag.

  • Equilibration: Combine the DNA-tagged kinase, the immobilized affinity ligand (bait), and the test pyrimidine compound (typically at 1 µM or 10 µM) in binding buffer.

  • Incubation: Incubate for 1 hour at room temperature to allow competition between the test compound and the immobilized ligand for the kinase ATP pocket.

  • Washing: Wash the beads to remove unbound proteins and compound.

  • Elution & Quantification: Elute the bound DNA-tagged kinase and quantify it using quantitative PCR (qPCR).

  • Self-Validation Step: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control. Staurosporine should reduce the qPCR signal to near-zero, validating that the immobilized ligand and DNA-tagged kinase are interacting correctly and can be competitively displaced.

IV. Quantitative Data Presentation

The following table summarizes the causal differences between biochemical and cellular selectivity metrics for pyrimidine-based inhibitors, highlighting why multi-assay profiling is mandatory.

Table 1: Comparative Selectivity Metrics for Pyrimidine-Based Inhibitors
Inhibitor ClassPrimary TargetCommon Off-TargetsKINOMEscan S10​ Score (Biochemical)NanoBRET Target Engagement (Live-Cell)Causality of Discrepancy
Aminopyrimidine TBK1DRAK1, BMP2K, MARK3High Promiscuity ( S10​>0.05 )Moderate PromiscuityHigh intracellular ATP outcompetes the inhibitor at weak off-target sites[1][6].
Pyrazolo[1,5-a]pyrimidine CK2EGFR, B-Raf, MEKModerate PromiscuityHigh SelectivityCellular compartmentalization restricts inhibitor access to certain off-target kinases[12].
Bis-anilino pyrimidine PAK1PAK4, SrcLow Promiscuity ( S10​<0.02 )Low PromiscuityBulky ortho-substitutions clash with off-target gatekeeper residues, maintaining selectivity across both assays[13].

V. References

1.1 2.14 3.12 4.11 5. 7 6.10 7.6 8. 2 9.5 10.9 11.13 12.8 13.3 14.4

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of Azetidine and Piperidone Scaffolds

Welcome to the Pharmacokinetics & Scaffold Optimization Support Center. As drug development professionals, you are likely aware that while azetidine and piperidone derivatives offer exceptional target affinity and novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pharmacokinetics & Scaffold Optimization Support Center. As drug development professionals, you are likely aware that while azetidine and piperidone derivatives offer exceptional target affinity and novel intellectual property space, they frequently suffer from severe pharmacokinetic (PK) liabilities. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and structural optimization logic to rescue the oral bioavailability (%F) of these critical pharmacophores.

Section 1: Azetidine Derivatives - Troubleshooting & FAQs

Q1: My azetidine hit shows excellent target engagement in vitro, but in vivo oral bioavailability is <10%. What is driving this rapid clearance? A1: Azetidines are highly strained, four-membered nitrogen-containing saturated heterocycles[1]. Due to their inherent ring strain and the basicity of the secondary or tertiary amine, they are highly susceptible to rapid hepatic first-pass metabolism. The primary metabolic liabilities are CYP3A4-mediated oxidation (often adjacent to the nitrogen) and N-dealkylation. Furthermore, if your compound possesses free phenolic or hydroxyl groups, it may undergo rapid UGT-mediated glucuronidation. For example, early azetidine-based triple reuptake inhibitors (TRIs) exhibited poor absolute bioavailability (~5.7%) primarily due to these metabolic vulnerabilities[2].

Q2: How can I structurally modify the azetidine core to improve metabolic stability without losing binding affinity? A2: To overcome these clearance issues, you must shield the basic nitrogen and modulate the lipophilicity. Three field-proven strategies include:

  • Spirocyclic Fusion: Incorporating the azetidine into a spirocyclic system increases the fraction of sp3-hybridized carbons ( Fsp3​ ) and provides steric shielding around the nitrogen, restricting access by CYP450 enzymes. For instance, the development of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives as RSV fusion inhibitors drastically improved oral bioavailability to 71% (compared to 13% for non-spiro analogs) while achieving sub-nanomolar potency[3].

  • Fluorination: Introducing electron-withdrawing fluorine atoms (e.g., fluoromethyl-substituted azetidines) lowers the pKa of the azetidine nitrogen. This reduces its basicity and susceptibility to oxidative metabolism while improving lipophilic ligand efficiency (LLE)[4].

  • Amide/Carbamate Formation: Converting the basic amine into an amide or carbamate neutralizes the basic center. In the optimization of FFA2 antagonists, converting the core to an azetidine-2-carbonyl derivative (Compound 99) yielded an excellent pharmacokinetic profile with 47% bioavailability in rats and a prolonged half-life[5].

Section 2: Piperidone Derivatives - Troubleshooting & FAQs

Q3: We are developing curcumin-inspired 3,5-bis(benzylidene)-4-piperidone derivatives for oncology. They are potent cytotoxins, but oral absorption is nearly zero. Why? A3: These specific piperidone derivatives are highly conjugated and exceptionally lipophilic. Studies show that 3,5-bis(benzylidene)-4-piperidones often have a calculated LogP exceeding 6.7[6]. This extreme lipophilicity causes two major issues:

  • Dissolution-Rate Limited Absorption: The compound cannot dissolve in the aqueous environment of the gastrointestinal tract, leading to BCS Class II/IV behavior and fecal excretion of the intact drug.

  • Extensive First-Pass Metabolism: Highly lipophilic compounds that do absorb are rapidly extracted by the liver. Curcumin-related benzyl piperidones are notorious for undergoing extensive first-pass metabolism, severely diminishing systemic exposure[7]. Similarly, naphthoquinone-furo-piperidine derivatives have shown low oral bioavailability (3.8–10.9%) despite high in vitro efficacy[8].

Q4: What synthetic or formulation strategies can rescue the bioavailability of these lipophilic piperidones? A4: To overcome lipophilicity-driven PK failures, you must disrupt the high crystal lattice energy and reduce LogP:

  • N-Acylation with Polar Groups: Functionalizing the piperidone nitrogen with polar, water-soluble moieties (e.g., 3-(2-hydroxyethylthio)propanoyl groups) can significantly reduce LogP and improve aqueous solubility while maintaining tumor-selective cytotoxicity[6].

  • Quaternary Ammonium Salts: Converting the piperidone nitrogen into a quaternary ammonium salt can drastically enhance aqueous solubility. However, this must be carefully balanced, as permanent positive charges can reduce passive membrane permeability[9].

  • Lipid-Based Formulations: If structural modification abolishes potency, formulate the highly lipophilic piperidone in self-microemulsifying drug delivery systems (SMEDDS). This bypasses dissolution rate limits and promotes lymphatic transport, which partially circumvents hepatic first-pass metabolism.

Section 3: Self-Validating Experimental Methodologies

Protocol 1: In Vitro Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) of your derivatives to identify if low %F is driven by hepatic metabolism rather than poor GI absorption. Self-Validation Logic: The inclusion of high-clearance and low-clearance internal controls ensures that the microsomes are enzymatically active and that the assay conditions are not artificially degrading the compound.

  • Preparation: Thaw liver microsomes (human or rat) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping organic solvent <0.1% v/v) in the buffer.

  • Self-Validation Controls: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). If Verapamil is not rapidly degraded, the NADPH regenerating system is defective and the run must be discarded.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling for Absolute Bioavailability (%F)

Causality: To quantify the true oral bioavailability of the optimized derivatives by comparing systemic exposure after oral absorption against a direct systemic injection. Self-Validation Logic: The Intravenous (IV) arm acts as the absolute 100% systemic exposure baseline. Without an IV crossover or parallel group, it is impossible to mathematically validate if low oral exposure is due to poor absorption or rapid systemic clearance.

  • Study Design: Use jugular vein-cannulated Sprague-Dawley rats. Divide into two groups (n=3 per group): Intravenous (IV) and Per Os (PO, oral gavage).

  • Dosing:

    • IV Group: Administer 1 mg/kg of the compound dissolved in a co-solvent system (e.g., 5% DMSO, 10% Solutol, 85% Saline).

    • PO Group: Administer 10 mg/kg of the compound formulated as a suspension (e.g., 0.5% Methylcellulose/0.1% Tween 80) or solution.

  • Sampling: Collect blood samples (200 µL) via the cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3000g for 10 min at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Calculation: Calculate the Area Under the Curve ( AUC0−∞​ ) using non-compartmental analysis (NCA). Calculate absolute bioavailability:

    F(%)=AUCIV​×DosePO​AUCPO​×DoseIV​​×100

Section 4: Quantitative Data Summary

The following table summarizes the impact of specific structural modifications on the oral bioavailability of azetidine and piperidone scaffolds based on recent literature.

ScaffoldCompound / SeriesOptimization StrategyTarget / AssayOral Bioavailability (%F)Ref
Azetidine 3,3′-spiro[azetidine]-2-oxo-indoline (14h)Spirocyclic fusionRSV Fusion (EC50 = 0.8 nM)71% [3]
Azetidine Compound 99 (GLPG0974)Amide formation / Chiral selectionFFA2 (IC50 = 9 nM)47% [5]
Azetidine TRIs (6bd, 6be)3-aryl-3-oxypropylamine scaffoldMonoamine transporters5.7 - 5.8% [2]
Piperidone Naphthoquinone-furo-piperidine (10g)Natural product scaffold-hoppingTNBC (IC50 = 2.35 µM)<11.0% [8]
Piperidone 3,5-bis(benzylidene)-4-piperidonesN-acylation with polar groupsTumor cell linesPoor (LogP > 6.7)[6]

Section 5: Visualizations

PK_Workflow Start Hit Compound (Azetidine/Piperidone) InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro Decision Identify Limiting Factor InVitro->Decision Metab High Clearance (CYP450/UGT) Decision->Metab t1/2 < 15 min Perm Poor Permeability (Efflux/LogP) Decision->Perm Papp < 1x10^-6 Opt1 Spirocyclic fusion, Fluorination Metab->Opt1 Opt2 Prodrugs, Polar Functionalization Perm->Opt2 InVivo In Vivo PK Calculate %F Opt1->InVivo Opt2->InVivo InVivo->Start %F < 30% (Iterate)

Diagnostic workflow for resolving low oral bioavailability in heterocyclic scaffolds.

Pathway Oral Oral Administration (Piperidone) GI GI Tract Absorption Oral->GI Liver Hepatic First-Pass (CYP3A4 / UGT) GI->Liver Portal Vein Systemic Systemic Circulation (Bioavailable %F) Liver->Systemic Escapes Metabolism Metabolites Inactive Metabolites (Excreted) Liver->Metabolites Rapid Clearance

Pharmacokinetic first-pass metabolism pathway of highly lipophilic piperidones.

Section 6: References

  • Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Evaluation of 3c, d, 4c-e for certain drug-like properties and oral bioavailability Source: ResearchGate URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL:[Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Evaluation of Curcumin-Related Compounds Containing Benzyl Piperidone for Their Effects on Human Cancer Cells Source: J-Stage URL:[Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3,5-Bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones: A Novel Cluster of Potent Tumor-Selective Cytotoxins Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection Source: PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azetidine N-Alkylation

Welcome to the Advanced Synthesis Support Guide. Azetidines are highly valuable four-membered nitrogen heterocycles in medicinal chemistry, prized for improving ligand efficiency and metabolic stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Guide. Azetidines are highly valuable four-membered nitrogen heterocycles in medicinal chemistry, prized for improving ligand efficiency and metabolic stability. However, their inherent ring strain (~26 kcal/mol) makes them notoriously difficult to functionalize without triggering decomposition.

This guide provides drug development professionals and synthetic chemists with field-proven diagnostic workflows, mechanistic insights, and validated protocols to overcome poor conversion rates during azetidine alkylation.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, use the decision tree below to identify the primary failure mode of your alkylation attempt.

AzetidineTroubleshooting Start Poor Conversion in Azetidine Alkylation CheckSide Analyze LC-MS/TLC for Side Products Start->CheckSide YesSide Multiple Peaks Detected (Ring Opening / Quaternization) CheckSide->YesSide NoSide Mostly Unreacted SM (Sterics / Low Reactivity) CheckSide->NoSide Fix1 Switch to Weaker Base (e.g., K2CO3, DIPEA) YesSide->Fix1 RedAm Switch to Reductive Amination YesSide->RedAm If base change fails Fix2 Add NaI/KI Catalyst (Finkelstein Reaction) NoSide->Fix2 NoSide->RedAm If sterics are severe

Diagnostic workflow for troubleshooting azetidine N-alkylation conversion.

Part 2: Core Troubleshooting FAQs

Q: Why does my N-alkylation stall at 30-40% conversion despite using an excess of electrophile? A: This is typically caused by either steric hindrance or amine protonation. While azetidines are secondary amines, their nucleophilicity can be severely hindered if the alkylating agent is bulky. Furthermore, if the base used (e.g., Triethylamine) is insufficient to neutralize the acid byproduct (HX) generated during the reaction, the azetidine will protonate into an unreactive salt[1].

Q: I observe complete consumption of the starting material, but my yield is low and LC-MS shows multiple degradation peaks. What is happening? A: You are likely observing ring-opening decomposition. During direct alkylation, over-alkylation can easily occur, forming a highly electrophilic quaternary azetidinium ion[2]. Because of the extreme angle strain of the four-membered ring, this quaternary intermediate is highly susceptible to nucleophilic attack by strong bases, solvent impurities, or counter-ions, leading to rapid ring-opening and subsequent polymerization[3].

Q: How do I select the optimal base and solvent system to prevent ring-opening? A: The key is balancing basicity and nucleophilicity. Avoid strong, nucleophilic bases (like NaOH or NaH) which can directly attack the strained ring. Instead, use mild, non-nucleophilic bases like anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)[1]. Polar aprotic solvents like Acetonitrile (MeCN) or DMF are preferred as they stabilize the transition state without acting as nucleophiles.

Q: Direct alkylation continues to fail due to severe sterics. What is the most reliable alternative? A: Reductive amination is the gold standard alternative[4]. By reacting the azetidine with an aldehyde to form an iminium ion, followed by in situ reduction, you bypass the Sₙ2 transition state entirely. This method prevents azetidinium formation and operates under mild, often room-temperature conditions, preserving the integrity of the strained ring[1].

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality behind different reaction environments and their typical outcomes. Use this to benchmark your current methodology.

Alkylation StrategyBase / ReagentSolventTemp (°C)Typical Conversion (%)Mechanistic Outcome & Failure Modes
Direct (Unoptimized) Et₃N (1.5 eq)DCM2530 - 40Stalled reaction; competitive protonation of azetidine.
Direct (Harsh) NaH (1.2 eq)DMF80< 20Complete degradation; azetidinium formation followed by nucleophilic ring-opening.
Direct (Optimized) K₂CO₃ (2.0 eq) + NaIMeCN6085 - 95Clean mono-alkylation; Finkelstein catalysis overcomes kinetic barriers.
Reductive Amination NaBH(OAc)₃ (1.5 eq)DCE25> 95Excellent yield; bypasses Sₙ2 sterics and avoids quaternary intermediates entirely.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can verify the integrity of the reaction at critical junctures.

Protocol A: Optimized Direct N-Alkylation via Finkelstein Catalysis

Causality & Design: This protocol utilizes K₂CO₃ to neutralize HX without acting as a nucleophile, preventing ring-opening. The addition of catalytic NaI accelerates the reaction by converting alkyl chlorides/bromides into highly reactive alkyl iodides in situ, allowing for lower reaction temperatures and minimizing thermal degradation.

  • Preparation: To an oven-dried flask under nitrogen, add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration relative to the azetidine.

    • Self-Validation: Ensure MeCN is strictly anhydrous; trace water can act as a nucleophile against any transient azetidinium intermediates.

  • Base Addition: Suspend finely powdered, anhydrous K₂CO₃ (2.0 eq) in the solvent.

  • Substrate Addition: Add the azetidine derivative (1.0 eq) and stir at room temperature for 10 minutes to ensure complete free-basing.

  • Activation: Add the alkyl halide (1.1 eq) followed by Sodium Iodide (NaI) (0.1 eq).

    • Causality: NaI lowers the activation energy of the Sₙ2 attack via the Finkelstein effect.

  • Reaction: Heat the mixture to 60 °C. Monitor by LC-MS every 2 hours.

    • Self-Validation: Look for the desired mass. If an[M+Alkyl]⁺ mass appears, over-alkylation is occurring; immediately cool the reaction to halt quaternization.

  • Workup: Once complete, cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure[4].

Protocol B: Reductive Amination (The High-Yield Alternative)

Causality & Design: This method avoids the Sₙ2 pathway entirely. Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the iminium ion without reducing the starting aldehyde[4].

  • Imine Formation: Dissolve the azetidine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Acid Catalysis (Optional): If the azetidine is sterically hindered, add Acetic Acid (1.0 eq) to accelerate iminium ion formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the reduction and prevents thermal degradation of the strained ring.

  • Reaction: Stir at room temperature for 12–24 hours under a nitrogen atmosphere[1].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Self-Validation: Gas evolution (H₂) will occur; wait until bubbling ceases to ensure all excess hydride is neutralized. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography[4].

References

  • Title: Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)
  • Title: An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)
  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS / Heterocycles URL
  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomer Formation in Azetidine Synthesis

Welcome to the Technical Support Center for Azetidine Synthesis. As drug development increasingly relies on four-membered nitrogen heterocycles to improve physicochemical properties (e.g., lowering lipophilicity and incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Synthesis. As drug development increasingly relies on four-membered nitrogen heterocycles to improve physicochemical properties (e.g., lowering lipophilicity and increasing metabolic stability), the demand for stereochemically pure azetidines has surged. However, the rigid nature of the azetidine ring and the high ring-strain involved in its formation often lead to unpredictable stereochemical outcomes.

This guide is designed for researchers and application scientists. It bypasses basic synthetic definitions and directly addresses the mechanistic root causes of diastereomer formation, providing field-proven protocols to ensure high diastereomeric ratios (dr) in your workflows.

Quantitative Comparison of Stereoselective Methodologies

Before troubleshooting specific reactions, it is critical to select the appropriate synthetic strategy based on your target molecule. The table below summarizes the quantitative performance of modern diastereoselective azetidine syntheses.

Synthetic MethodologyKey Reagents / CatalystsTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Primary Application
1,3-Amino Alcohol Cyclization CDI, Tf₂O, or Mitsunobu conditions65–90%>95:5>99%Chiral pool synthesis; inversion of specific stereocenters.
Visible-Light Aza-Paternò-Büchi Ir/Ru Photocatalysts, 405 nm LEDs50–99%Up to >20:1N/A (Substrate ctrl)Highly functionalized bicyclic or spirocyclic azetidines.
N-Borane Directed α-Alkylation LDA, Alkyl Halides, BH₃70–85%>30:1>95%Installation of quaternary stereocenters at the C2 position.
Strain-Release of ABBs Nucleophiles, Chiral Ligands40–80%>90:10>95%Parallel library synthesis; bulky 2,3-disubstituted azetidines.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of diastereomers during the cyclization of my enantiopure 1,3-amino alcohol?

The Causality: When synthesizing azetidines from chiral 1,3-amino alcohols, stereochemical fidelity relies entirely on a strict Sₙ2 displacement mechanism. If your reaction yields a diastereomeric mixture, the activated hydroxyl group is likely leaving prematurely, generating a transient carbocation (Sₙ1 pathway). This is highly dependent on the leaving group's lability and the solvent's ionizing power. Polar protic solvents or overly stabilized carbocation intermediates (e.g., benzylic positions) will cause rapid epimerization before the intramolecular amine attack can occur .

The Solution: Shift the mechanistic balance entirely to Sₙ2 by using non-polar solvents (e.g., anhydrous DCM or toluene) and utilizing in situ activation methods that require the nucleophile to drive the leaving group's departure. N,N'-Carbonyldiimidazole (CDI) is an excellent reagent for this, as it forms a stable intermediate that only cyclizes upon heating or base catalysis, preventing spontaneous ionization.

Pathway A Chiral 1,3-Amino Alcohol (Enantiopure) B Hydroxyl Activation (e.g., CDI, Tf2O) A->B Reagent Addition C Strict SN2 Displacement (Kinetic Control) B->C Non-polar solvent Good Leaving Group D Carbocation Formation (SN1 Pathway) B->D Polar solvent Stabilized Cation E Diastereopure Azetidine (Inversion of Stereocenter) C->E Intramolecular Cyclization F Diastereomeric Mixture (Loss of Stereointegrity) D->F Non-selective Cyclization

Figure 1: Mechanistic divergence in 1,3-amino alcohol cyclization dictating diastereomeric outcomes.

Validated Protocol: CDI-Mediated Sₙ2 Cyclization

  • Preparation: Dissolve the enantiopure 1,3-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq) in a single portion.

  • Intermediate Formation: Stir the reaction mixture for 2 hours at room temperature to ensure complete formation of the activated intermediate.

  • Cyclization: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq). Heat the reaction to 40 °C and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography.

Q2: How can I suppress E/Z imine isomerization in the Aza-Paternò-Büchi reaction to improve my dr?

The Causality: The classical UV-light mediated Aza-Paternò-Büchi ([2+2] cycloaddition) reaction often suffers from poor diastereoselectivity. Direct UV excitation of the imine populates a singlet excited state ( S1​ ). In this state, the C=N double bond undergoes rapid rotation (E/Z isomerization) faster than the cycloaddition can occur, scrambling the stereochemistry of the resulting azetidine .

The Solution: Transition from direct UV excitation to visible-light-mediated Triplet Energy Transfer (EnT) photocatalysis. By using an Iridium or Ruthenium photocatalyst and 405 nm light, the imine's singlet state is completely bypassed. The photocatalyst selectively transfers energy to populate the triplet state of the alkene or oxime. This forms a long-lived triplet 1,4-biradical intermediate. The steric bulk of the substrates locks the conformation during Intersystem Crossing (ISC), leading to highly diastereoselective C-N bond formation .

Photocatalysis PC Photocatalyst (Ir/Ru) Ground State PC_Excited Triplet Excited State Photocatalyst PC->PC_Excited Visible Light (405 nm) PC_Excited->PC Ground State Relaxation Triplet_Biradical Triplet 1,4-Biradical Intermediate PC_Excited->Triplet_Biradical Energy Transfer (EnT) Substrates Imine/Oxime + Alkene Precursors Substrates->Triplet_Biradical ISC Intersystem Crossing (Conformational Lock) Triplet_Biradical->ISC Spin Inversion Product Diastereoselective Azetidine ISC->Product C-N Bond Formation

Figure 2: Visible-light mediated energy transfer in the Aza-Paternò-Büchi reaction.

Validated Protocol: Visible-Light EnT [2+2] Cycloaddition

  • Setup: In a flame-dried, borosilicate glass vial, combine the oxime precursor (1.0 eq) and the alkene (1.5 eq) in degassed anhydrous acetonitrile (0.05 M).

  • Catalyst Addition: Add the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1–2 mol%).

  • Degassing: Seal the vial with a PTFE-lined septum and sparge the solution with argon for 15 minutes to remove oxygen (which quenches triplet states).

  • Irradiation: Place the vial in a photoreactor equipped with 405 nm LEDs. Irradiate at room temperature for 16–24 hours with vigorous stirring.

  • Isolation: Remove the solvent under reduced pressure and purify the crude mixture via silica gel chromatography to isolate the diastereopure bicyclic azetidine.

Q3: My α-alkylation of azetidine-2-carboxylic acid derivatives yields a 1:1 diastereomeric mixture. How do I control facial selectivity?

The Causality: When you deprotonate an azetidine at the α-position (C2) using a strong base like LDA, the resulting enolate intermediate adopts a planar geometry. Because the four-membered ring is relatively flat and lacks inherent steric bulk on either face, the incoming electrophile (e.g., an alkyl halide) can attack from either the top or bottom face with equal probability, resulting in a racemic or 1:1 diastereomeric mixture.

The Solution: Utilize N-borane complexation to break the symmetry. By reacting the azetidine nitrogen with borane (BH₃), the borane coordinates to the axial lone pair of the nitrogen. This bulky N-BH₃ complex effectively acts as a conformational shield, completely blocking one face of the adjacent planar enolate. When the enolate is subsequently formed and alkylated, the electrophile is forced to approach from the opposite, unhindered face, yielding dr > 30:1 .

Validated Protocol: Diastereoselective α-Alkylation via N-Borane Complex

  • Protection: Treat the starting azetidine (1.0 eq) with BH₃·THF (1.2 eq) in THF at 0 °C for 1 hour to form the N-borane complex. Isolate the complex.

  • Enolization: Dissolve the diastereomerically pure N-borane azetidine complex in anhydrous THF (0.1 M) and cool to -78 °C. Slowly add Lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the planar enolate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Deprotection: Quench with saturated NH₄Cl. Extract the product. The borane group can later be removed by refluxing in ethanol with mild acid to reveal the free, diastereopure azetidine.

References

  • Zirconium-Mediated Intramolecular Coupling Reactions of Unsaturated Anilines. Diastereoselective Synthesis of Azetidines. The Journal of Organic Chemistry (1997).[Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications (2019).[Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews / SciSpace (2020).[Link]

  • Palladium-Catalysed Decarboxylative Asymmetric Allylic Alkylation of Thietane-1,1-Dioxides for the Synthesis of Enantioenriched Heterocycles. Lancaster University EPrints (2020).[Link]

Reference Data & Comparative Studies

Validation

The Strategic C-5 Position: A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrimidine Analogs

Executive Summary In the landscape of rational drug design, the pyrimidine scaffold remains one of the most privileged pharmacophores. As a Senior Application Scientist, I frequently observe that the C-5 position of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the pyrimidine scaffold remains one of the most privileged pharmacophores. As a Senior Application Scientist, I frequently observe that the C-5 position of the pyrimidine ring acts as the primary "steering wheel" for a molecule's pharmacodynamics. Because the C-5 position points directly into the major groove of DNA (upon incorporation) and interacts with critical residues in enzyme active sites, modifications here dictate steric bulk, electronic distribution, and target selectivity.

This guide objectively compares the Structure-Activity Relationship (SAR) of various 5-substituted pyrimidine analogs, providing actionable experimental data, self-validating protocols, and mechanistic insights to accelerate your drug development workflows.

Mechanistic Divergence: How C-5 Substitution Dictates Target Affinity

The biological fate of a pyrimidine analog is fundamentally determined by the physicochemical properties of its C-5 substituent.

  • Small, Highly Electronegative Substitutions (e.g., 5-Fluoro): The fluorine atom has a van der Waals radius (1.47 Å) remarkably similar to hydrogen (1.20 Å). This allows 5-fluorouracil (5-FU) to seamlessly fit into the active site of classical Thymidylate Synthase (ThyA). However, fluorine's extreme electronegativity draws electron density away from the C-6 position, making it highly susceptible to nucleophilic attack by the enzyme's catalytic cysteine, resulting in irreversible covalent inhibition. Similar electrophilic modulation is seen in1[1].

  • Bulky, Lipophilic Substitutions (e.g., 5-Alkynyl / 5-Heteroaryl): Introducing large groups creates intentional steric clashes in human ThyA. However, these bulky analogs perfectly exploit the larger, distinct active site of 2[2].

  • DNA Incorporation Toxicity: Analogs like 5-ethynyl-2'-deoxyuridine (EdU) bypass enzyme inhibition and are incorporated directly into DNA. The ethynyl group induces3[3].

G A 5-Substituted Pyrimidine Analog B Small Halogen (e.g., 5-F) High Electrophilicity A->B Substitution Type C Bulky Group (e.g., 5-Alkynyl) Steric Hindrance A->C Substitution Type D Thymidylate Synthase (ThyA) Covalent Inhibition B->D High Affinity E Acid Ceramidase (AC) Enzyme Inactivation B->E Carmofur Analogs F Flavin-Dependent TS (ThyX) Selective Inhibition C->F M. tuberculosis G DNA Incorporation Interstrand Cross-links C->G EdU/EdC Analogs

Divergent pharmacological pathways of pyrimidine analogs based on C-5 substitution.

Quantitative SAR Comparison

To objectively evaluate the performance of these analogs, we must look at their target-specific inhibitory concentrations (IC50) and their broader cellular antiproliferative effects.

Table 1: Target-Specific Enzyme Inhibition by 5-Substituted Analogs

Replacing the 5-fluoro group with a chlorine or removing it entirely drastically alters the IC50, proving the 5-position's role in modulating the electrophilicity of the reactive carbonyl[1]. Conversely, alkynyl substitutions show extreme selectivity for bacterial over human enzymes[2].

Compound Class5-SubstituentTarget EnzymeIC50 / ActivityReference
Carmofur-F (Fluoro)Acid Ceramidase (AC)29 ± 5 nM[1]
ARN082-Cl (Chloro)Acid Ceramidase (AC)67 ± 5 nM[1]
ARN080-H (Unsubstituted)Acid Ceramidase (AC)426 ± 104 nM[1]
Compound 5a-Alkynyl derivativeThyX (M. tuberculosis)0.91 µM[2]
Compound 5a-Alkynyl derivativeThyA (Classical Human TS)> 50 µM[2]
Table 2: Antiproliferative Activity of N-Acyclic Uracil Derivatives

In breast cancer models (MCF-7), introducing a 4, pushing IC50 values into the sub-nanomolar range[4].

Compound5-SubstituentMCF-7 IC50 (µM)Normal Fibroblast IC50 (µM)Selectivity IndexReference
5-Fluorouracil-F0.09N/AN/A[4]
Compound 6-Furyl (Heteroaryl)< 0.010.5> 50[4]
Compound 8-Thienyl (Heteroaryl)6.038.76.45[4]
Compound 9h-Aliphatic Alkyne21.0> 50> 2.3[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must not only measure activity but internally validate the mechanism of action. Below are field-proven methodologies for evaluating 5-substituted pyrimidines.

Protocol A: Target-Specific Enzyme Kinetics & Covalent Inhibition Assay

Purpose: To determine if the 5-substitution drives reversible competitive inhibition or irreversible covalent binding.

  • Substrate Preparation: Prepare the enzyme (e.g., Acid Ceramidase or ThyA) at a fixed concentration (10 nM) in assay buffer. Causality: Maintaining the enzyme concentration well below the expected IC50 ensures Michaelis-Menten kinetics remain in the linear, measurable range.

  • Time-Dependent Pre-incubation: Incubate the enzyme with varying concentrations of the pyrimidine analog for 0, 15, 30, and 60 minutes before adding the substrate. Causality: Covalent inhibitors (like 5-FU derivatives) will show a time-dependent decrease in IC50 as the covalent bond slowly forms, differentiating them from rapid, reversible binders.

  • Fluorogenic Detection: Add a fluorogenic substrate and measure fluorescence continuously for 30 minutes. Causality: Continuous kinetic reads provide a high signal-to-noise ratio necessary for detecting low nanomolar IC50 shifts.

  • Orthogonal Validation (Self-Validating Step): Run a parallel counter-screen using a mutant enzyme where the catalytic nucleophile (e.g., Cys) is mutated to Alanine. Causality: If the analog loses all inhibitory activity against the mutant, it definitively proves the mechanism is covalent binding driven by the 5-substituent's electrophilicity.

Protocol B: Cell Viability & Selectivity Indexing (MTT Assay)

Purpose: To evaluate the translation of enzyme inhibition into cellular antiproliferative efficacy.

  • Cell Seeding and Synchronization: Seed MCF-7 (target) and normal human fibroblasts (control) at 5,000 cells/well. Serum-starve for 12 hours. Causality: Pyrimidine analogs are heavily S-phase specific; synchronizing the cell cycle ensures uniform uptake, metabolism, and reproducible IC50 values.

  • Dose-Response Treatment: Treat cells with a 10-point serial dilution (0.001 to 100 µM) of the analogs for 72 hours. Causality: A wide dynamic range is required to capture both the highly potent 5-furyl analogs (<0.01 µM) and the weaker aliphatic alkynes.

  • Tetrazolium Dye Reduction: Add MTT reagent and incubate for 4 hours. Causality: MTT reduction directly correlates mitochondrial metabolic rate with the number of viable cells post-DNA damage.

  • Orthogonal Validation (Self-Validating Step): Calculate the Selectivity Index (SI = IC50 Fibroblasts / IC50 MCF-7). Causality: A high SI (e.g., >50 for Compound 6) proves that the 5-substitution confers targeted antineoplastic activity rather than broad, non-specific cytotoxicity.

Workflow S1 1. Scaffold Synthesis (C-5 Modification) S2 2. Enzyme Kinetics (IC50 & Binding) S1->S2 Purified Analogs S3 3. Cell Viability (MTT/CellTiter-Glo) S2->S3 Lead Candidates S4 4. Orthogonal Validation (Target Mutagenesis) S3->S4 Active Compounds S4->S1 SAR Feedback

Self-validating experimental workflow for evaluating 5-substituted pyrimidine analogs.

Comparative Analysis of Alternatives

When selecting a 5-substituted pyrimidine for drug development, the choice of substituent must align with the intended therapeutic target:

  • 5-Fluoro vs. 5-Alkynyl: If the goal is broad-spectrum oncology via classical TS or AC inhibition, the 5-fluoro group is unmatched due to its ability to mimic hydrogen while massively increasing electrophilicity for covalent trapping. However, if the goal is to develop novel antibiotics (e.g., against M. tuberculosis), 5-fluoro compounds will cause severe off-target human toxicity. Here, 5-alkynyl groups are the superior alternative, as their steric bulk prevents human ThyA binding while perfectly fitting the bacterial ThyX pocket[2].

  • Aliphatic Alkynes vs. Heteroaryl Substitutions: For targeted breast cancer therapies, simple aliphatic alkynes (like Compound 9h) yield moderate micromolar activity. Substituting this with a heteroaryl group (like the 5-furyl in Compound 6) provides a massive leap in potency (sub-nanomolar IC50). The oxygen in the furyl ring likely provides a critical hydrogen-bond acceptor that aliphatic chains lack, anchoring the molecule more tightly within the target's binding pocket[4].

References

  • Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. IRIS Unimore.
  • Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. The Royal Society.
  • Discovery of New Acid Ceramidase-Targeted Acyclic 5-Alkynyl and 5-Heteroaryl Uracil Nucleosides. PMC.
  • Synthesis and Evaluation of 5-substituted 2'-deoxyuridine Monophosphate Analogues as Inhibitors of Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. PubMed.

Sources

Comparative

A Comparative Guide to Pyrimidine Derivatives as Next-Generation Anti-Inflammatory Agents

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic causality, and standardized experimental validation of pyrimidine-based anti-inflammatory compounds. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative efficacy, mechanistic causality, and standardized experimental validation of pyrimidine-based anti-inflammatory compounds.

Executive Summary & Mechanistic Rationale

The chronic use of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is frequently bottlenecked by severe gastrointestinal and cardiovascular toxicities, primarily driven by the unselective inhibition of the constitutive Cyclooxygenase-1 (COX-1) enzyme[1]. In medicinal chemistry, the pyrimidine scaffold —specifically fused derivatives like pyrazolo[3,4- d ]pyrimidines and pyrido[1,2- c ]pyrimidines—has emerged as a highly privileged pharmacophore[2][3].

The causality behind their superior safety and efficacy profiles lies in their unique spatial geometry, which allows them to selectively dock into the larger allosteric pocket of the COX-2 enzyme while sterically clashing with the smaller active site of COX-1[4]. Furthermore, recent structural modifications have yielded dual COX-2/5-LOX inhibitors [5][6]. By simultaneously blocking the cyclooxygenase (prostaglandin) and lipoxygenase (leukotriene) pathways, these derivatives prevent the "shunting" of arachidonic acid into the pro-inflammatory leukotriene cascade—a common cause of NSAID-induced bronchospasm and gastric leukocyte infiltration[5][6].

Pathway cluster_enzymes AA Arachidonic Acid (AA) Membrane Phospholipids COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Cyclooxygenase Pathway LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Lipoxygenase Pathway PGE2 Prostaglandins (PGE2) Pain, Fever, Edema COX2->PGE2 LTB4 Leukotrienes (LTB4) Chemotaxis, Gastric Damage LOX5->LTB4 PYR Pyrimidine Derivatives (Dual Inhibitors) PYR->COX2 PYR->LOX5

Fig 1. Dual inhibition of the Arachidonic Acid cascade by pyrimidine derivatives.

Comparative Efficacy: Pyrimidines vs. Standard Alternatives

To objectively evaluate the clinical potential of pyrimidine derivatives, we must benchmark their performance against traditional non-selective NSAIDs (e.g., Indomethacin) and selective COX-2 inhibitors (e.g., Celecoxib)[6][7]. The table below synthesizes quantitative in vitro enzymatic assays and in vivo edema models from recent literature[5][6][8].

Table 1: Pharmacological Comparison of Anti-Inflammatory Agents
Compound Class / DrugTarget ProfileCOX-2 IC 50​ (µM)COX-1 IC 50​ (µM)Selectivity Index (SI)*5-LOX IC 50​ (µM)In Vivo Edema Inhibition (%)Gastric Toxicity Liability
Indomethacin (Standard)COX-1 / COX-2~0.97~0.040.04Inactive70%High (Ulcerogenic)
Celecoxib (Standard)COX-2 Selective~0.85~6.507.64Inactive72%Low
Zileuton (Standard)5-LOX SelectiveInactiveInactiveN/A~1.80N/ALow
Pyrazolo[3,4- d ]pyrimidine (Cmpd 8e)COX-2 / 5-LOX1.83>50.0>27.02.6668%Very Low
Pyrazolo[1,5- a ]pyrimidine (Cmpd 5a)COX-2 / 5-LOX0.567.9514.202.2986%Very Low

*Selectivity Index (SI) = COX-1 IC 50​ / COX-2 IC 50​ . A higher SI indicates greater safety against gastrointestinal side effects.

Key Takeaways:

  • Superior Selectivity: Pyrazolo[1,5- a ]pyrimidine derivatives demonstrate an SI of 14.20, nearly double that of the clinical standard Celecoxib, ensuring robust gastric protection[6].

  • Dual-Action Synergy: Unlike Celecoxib, specific pyrimidine hybrids (e.g., Compound 8e) exhibit potent 5-LOX inhibition (IC 50​ = 2.66 µM), neutralizing the leukotriene-induced inflammatory response and achieving up to 86% in vivo edema inhibition[5][6].

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the standard workflows used to generate the comparative data above.

Protocol A: In Vitro COX-1/COX-2 Selectivity Profiling (TMPD Oxidation Assay)

This assay measures the peroxidase activity of cyclooxygenases. The causality of the colorimetric change relies on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of Prostaglandin G2 to Prostaglandin H2[4].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0) containing hematin (1 µM) and EDTA (2 µM).

  • Enzyme Incubation: Aliquot 150 µL of the buffer into a 96-well plate. Add 10 µL of purified human recombinant COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the synthesized pyrimidine derivative (dissolved in DMSO, serially diluted). Include vehicle (DMSO) as a negative control and Celecoxib as a positive control. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of TMPD (2 mM) and 10 µL of Arachidonic Acid (20 µM) to initiate the reaction.

  • Colorimetric Measurement: Immediately measure the absorbance at 590 nm using a microplate reader for 5 minutes.

  • Data Validation: Calculate the IC 50​ using non-linear regression. The system is self-validating: if the Celecoxib control fails to show a high SI (>5), the recombinant enzyme batch must be discarded.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

This model evaluates acute inflammation. Carrageenan injection induces a biphasic inflammatory response: the early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-4h) is strictly driven by COX-2-mediated prostaglandin overproduction[7][9].

Step-by-Step Workflow:

  • Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six (Vehicle, Standard Drug, Pyrimidine Test Compounds).

  • Oral Administration: Administer the pyrimidine derivatives (e.g., 50 mg/kg) or reference drug (Celecoxib, 50 mg/kg) via oral gavage, suspended in 0.5% carboxymethyl cellulose (CMC)[7].

  • Edema Induction: One hour post-administration, inject 0.05 mL of 1% freshly prepared λ -carrageenan in sterile saline into the subplantar region of the left hind paw[7].

  • Plethysmometric Measurement: Measure paw volume using a digital plethysmometer immediately before injection (V 0​ ) and at 1, 2, 3, and 4 hours post-injection (V t​ )[9].

  • Causality & Analysis: Calculate % Edema Inhibition = [(Vc​−Vt​)/Vc​]×100 , where Vc​ is the edema volume of the control group. Peak inhibition at the 3-4 hour mark confirms the compound's specific action on the COX-2 pathway[9].

Workflow Step1 1. Preparation Fasting & Grouping (Wistar Rats) Step2 2. Dosing Oral Gavage (50 mg/kg Drug) Step1->Step2 Step3 3. Induction Subplantar Injection (1% Carrageenan) Step2->Step3 Step4 4. Measurement Plethysmometer (0, 1, 2, 3, 4 hrs) Step3->Step4 Step5 5. Validation Calculate % Edema Inhibition Step4->Step5

Fig 2. Standardized workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

Pyrimidine derivatives represent a paradigm shift in the development of anti-inflammatory therapeutics. By acting as dual COX-2/5-LOX inhibitors, compounds such as pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ]pyrimidines effectively suppress both prostaglandin and leukotriene synthesis[5][6]. This dual mechanism not only matches or exceeds the in vivo efficacy of standard NSAIDs like Indomethacin and Celecoxib but fundamentally circumvents the gastric ulceration and cardiovascular risks associated with traditional arachidonic acid cascade modulation[1][7]. Future drug development pipelines should prioritize the pharmacokinetic optimization (ADME-T) of these hybrid scaffolds for clinical translation.

Sources

Validation

validating the mechanism of action of novel pyrimidine compounds

Validating the Mechanism of Action of Novel Pyrimidine Scaffold EGFR Inhibitors: A Comparative Guide As a Senior Application Scientist, I frequently observe drug development programs stall—not because a novel compound la...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of Novel Pyrimidine Scaffold EGFR Inhibitors: A Comparative Guide

As a Senior Application Scientist, I frequently observe drug development programs stall—not because a novel compound lacks biochemical potency, but because its mechanism of action (MoA) within complex, living cellular environments is inadequately validated. The evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors serves as a perfect case study for this challenge.

First-generation inhibitors based on the quinazoline scaffold (e.g., Gefitinib, Erlotinib) initially revolutionized the treatment of non-small cell lung cancer (NSCLC) by reversibly binding the ATP pocket of the EGFR kinase domain[1]. However, the rapid emergence of the "gatekeeper" T790M mutation rendered these therapies ineffective due to increased ATP affinity and steric hindrance[2]. To overcome this, the field pivoted to novel pyrimidine-based scaffolds (e.g., Osimertinib). The pyrimidine core functions as a bioisostere to the purine analog of ATP, which facilitates superior cellular uptake and precise orientation within the kinase active site[3]. Crucially, 3rd-generation pyrimidine derivatives were rationally designed to form an irreversible covalent bond with the C797 residue, neutralizing the T790M mutant while sparing wild-type EGFR[2].

This guide provides a rigorous framework for validating the MoA of novel pyrimidine compounds, contrasting them against legacy quinazoline alternatives through self-validating experimental systems.

Visualizing Scaffold Inhibition Dynamics

To understand the causality behind our experimental design, we must first map the signaling pathways and the distinct binding modes of these two chemical scaffolds.

EGFR_Pathway EGF EGF Ligand EGFR_WT Wild-Type EGFR (Off-Target Toxicity) EGF->EGFR_WT EGFR_Mut Mutant EGFR (L858R / T790M) EGF->EGFR_Mut PI3K PI3K / AKT Pathway EGFR_WT->PI3K MAPK RAS / MAPK Pathway EGFR_WT->MAPK EGFR_Mut->PI3K EGFR_Mut->MAPK Quinazoline 1st-Gen Quinazoline (e.g., Gefitinib) Quinazoline->EGFR_WT High Affinity (Toxicity) Quinazoline->EGFR_Mut Reversible Inhibition Pyrimidine 3rd-Gen Pyrimidine (e.g., Osimertinib) Pyrimidine->EGFR_WT Low Affinity (Sparing) Pyrimidine->EGFR_Mut Irreversible Covalent Binding Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Mechanism of action contrasting reversible quinazoline with irreversible pyrimidine scaffolds.

Comparative Quantitative Data

To objectively compare the performance of these scaffolds, we must evaluate their biochemical IC50 values. The causality here is straightforward: a successful novel compound must demonstrate orders of magnitude higher potency against the mutant target compared to the wild-type to ensure a wide therapeutic index[2].

Compound ClassScaffold TypeTarget GenerationEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR L858R/T790M IC50 (nM)Binding Mode
Gefitinib Quinazoline1st-Gen~15 - 20~1 - 5> 1000 (Resistant)Reversible, ATP-competitive
Osimertinib Pyrimidine3rd-Gen~300 - 500~1 - 12~1 - 10 (Sensitive)Irreversible, Covalent (C797)

Data synthesized from comparative kinase inhibition profiling[1][2]. The pyrimidine scaffold maintains low nanomolar potency against the double mutant while exhibiting a highly favorable selectivity window over wild-type EGFR, directly translating to improved overall survival in clinical settings[4].

Experimental Validation Workflows

As scientists, we cannot rely solely on cell-free recombinant kinase assays. Recombinant proteins lack the complex allosteric regulation, high intracellular ATP concentrations, and membrane lipid environments present in living cells. To build a self-validating system, we must prove intact cellular target engagement and directly link it to downstream phenotypic outcomes.

Workflow 1: Validating Target Engagement via Cellular Thermal Shift Assay (CETSA)

The Causality of the Method: Traditional target engagement methods like radioligand binding or affinity chromatography require cell lysis, which disrupts the structural integrity of membrane-bound receptor tyrosine kinases like EGFR[5]. The Cellular Thermal Shift Assay (CETSA) solves this by operating on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation inside the intact cell[6]. By applying a thermal gradient to live cells treated with our pyrimidine compound, we can definitively prove target engagement in a native physiological state.

CETSA_Workflow Step1 1. Cell Treatment (Live Cells + Pyrimidine) Step2 2. Thermal Gradient (Heat Shock 40-65°C) Step1->Step2 Step3 3. Lysis & Centrifugation (Remove Aggregates) Step2->Step3 Step4 4. Western Blot / Luminescence (Quantify Soluble EGFR) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔT_agg) Step4->Step5

Step-by-step progression of the Cellular Thermal Shift Assay (CETSA) for target validation.

Protocol 1: Intact-Cell CETSA for Pyrimidine-EGFR Engagement

  • Cell Preparation: Culture H1975 cells (harboring the EGFR L858R/T790M double mutation) to 70-80% confluency. Harvest and resuspend in standard media at 1×107 cells/mL.

  • Compound Incubation: Divide cells into two aliquots. Treat the experimental group with 1 µM of the novel pyrimidine compound (e.g., Osimertinib) and the control group with 0.1% DMSO. Incubate at 37°C for 1 hour to allow for cellular penetration and covalent target binding[7].

  • Thermal Challenge: Aliquot 50 µL of the cell suspensions into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C[6].

  • Lysis: Add NP-40 lysis buffer supplemented with protease and phosphatase inhibitors to a final concentration of 0.4%. Subject the samples to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis without disrupting the heat-induced protein aggregates.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins. Carefully collect the supernatant, which contains the stabilized, soluble EGFR fraction.

  • Analysis: Quantify the soluble EGFR fraction via Western Blot or split NanoLuc luminescence (if using RT-CETSA)[6]. Plot the fraction of soluble protein against temperature to determine the aggregation temperature ( Tagg​ ). A positive thermal shift ( ΔTagg​>2∘C ) in the pyrimidine-treated group confirms direct intracellular target engagement.

Workflow 2: Linking Target Engagement to Functional Inhibition

The Causality of the Method: Proving that a compound binds the target is only half the battle; we must prove that this binding functionally inactivates the kinase and halts the oncogenic signaling cascade. For pyrimidine-based EGFR inhibitors, this means quantifying the reduction in EGFR autophosphorylation (p-EGFR) and the subsequent induction of apoptosis[8].

Protocol 2: Intact Cell EGFR Autophosphorylation & Apoptosis Assay

  • Starvation & Treatment: Seed H1975 cells in 96-well plates. After 24 hours, serum-starve the cells overnight to reduce basal signaling noise. Treat with serial dilutions of the pyrimidine inhibitor (0.1 nM to 10 µM) versus the quinazoline control for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 15 minutes to trigger robust receptor autophosphorylation[3].

  • Phospho-Quantification: Lyse cells and measure p-EGFR (Tyr1068) levels using a sandwich ELISA or homogeneous time-resolved fluorescence (HTRF) assay. Calculate the cellular IC50​ . The pyrimidine scaffold should demonstrate a sub-10 nM cellular IC50​ in this mutant line, whereas the 1st-gen quinazoline will fail to inhibit signaling due to the T790M mutation[2].

  • Phenotypic Validation (Apoptosis): In a parallel plate, treat cells for 48 hours. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. The irreversible binding of the pyrimidine derivative should trigger a massive shift of the cell population into the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants[8][9].

Conclusion

Validating the mechanism of action of novel therapeutics requires a multi-tiered, objective approach. By transitioning from the reversible quinazoline scaffold to the irreversible pyrimidine scaffold, researchers successfully bypassed the steric and kinetic barriers of the EGFR T790M mutation[2]. However, proving this superiority demands rigorous protocols. Utilizing biophysical techniques like CETSA to confirm intact cellular target engagement[6], coupled with functional assays to map the collapse of downstream signaling[8], provides the irrefutable data package required for modern drug development.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC URL:[Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions - bioRxiv URL:[Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge URL: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH URL:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing URL:[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors - MDPI URL:[Link]

  • Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial - The ASCO Post URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Azetidin-1-yl)-5-methoxypyrimidine proper disposal procedures

As a Senior Application Scientist, I understand that working with novel synthetic intermediates like 2-(Azetidin-1-yl)-5-methoxypyrimidine presents unique logistical challenges. In drug discovery and development, special...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that working with novel synthetic intermediates like 2-(Azetidin-1-yl)-5-methoxypyrimidine presents unique logistical challenges. In drug discovery and development, specialized building blocks often lack highly specific, compound-isolated toxicological data (such as a dedicated Safety Data Sheet).

To ensure absolute safety and regulatory compliance, we must employ structural read-across methodologies —inferring chemical behavior from its constituent functional groups to build a rigorous, self-validating system for handling and disposal. This guide provides the definitive operational blueprint for managing this compound.

Structural Hazard Profiling & Causality

To design an effective disposal plan, we must first understand why the chemical behaves the way it does. The physicochemical properties of 2-(Azetidin-1-yl)-5-methoxypyrimidine dictate our safety protocols:

  • The Pyrimidine Core: Pyrimidine derivatives are weakly basic, nitrogen-containing heterocycles. Because they mimic natural nucleobases, they carry a high potential for interacting with biological macromolecules. Structurally similar pyrimidines are classified as harmful if swallowed, and are known skin, eye, and respiratory irritants[1].

  • The Azetidine Ring: This strained, four-membered nitrogen heterocycle enhances the overall basicity and nucleophilicity of the molecule.

  • Causality in Disposal: Because of its basic nature and biological reactivity, this compound cannot be disposed of in standard aqueous drain systems. Furthermore, it must be strictly segregated from strong acids, acid chlorides, and strong oxidizing agents to prevent exothermic acid-base reactions or oxidative degradation that could release highly toxic nitrogen oxide (NOx) gases[2].

Operational Safety & Handling Protocol

Every laboratory protocol must function as a self-validating system. By engineering the workspace before the chemical container is even opened, you eliminate ad-hoc decision-making and minimize exposure risks.

Step-by-Step Handling Methodology:

  • PPE Verification: Don chemical-resistant nitrile or neoprene gloves (double-gloving is highly recommended for novel pharmaceutical intermediates), a fully buttoned lab coat, and ANSI-approved safety goggles[1].

  • Environmental Control: Conduct all weighing, solvent dissolution, and transfers inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders or vapors[3].

  • Static Mitigation: If the compound is handled as a dry powder, utilize anti-static weighing boats and non-sparking spatulas. Pyrimidine derivatives can accumulate static charge, presenting an ignition risk if suspended as a dust cloud[2].

  • Decontamination Preparation: Keep a squeeze bottle of a compatible organic solvent (e.g., isopropanol or acetone) and a designated solid waste bin immediately accessible for rapid surface wipe-downs post-transfer.

Waste Segregation and Disposal Workflows

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, novel pharmaceutical samples and their associated analytical waste must be treated as regulated hazardous waste[4].

Step-by-Step Disposal Methodology:

  • Liquid Waste Segregation:

    • Halogenated Streams: If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform during synthesis, route the waste to a clearly labeled "Halogenated Organic Waste" carboy.

    • Non-Halogenated Streams: If dissolved in methanol, ethyl acetate, or DMSO, route to the "Non-Halogenated Organic Waste" container.

    • Crucial Rule: Never mix these streams. Halogenated waste requires specialized high-temperature incineration by waste brokers to prevent the formation of toxic dioxins.

  • Solid Waste Management: Collect all contaminated consumables (weighing paper, pipette tips, empty vials, and gloves) in a heavy-duty, sealable polyethylene bag. Transfer this bag to a rigid, designated "Solid Hazardous Waste" drum[1].

  • Empty Container Rinsing: Triple-rinse the original chemical container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid hazardous waste[1]. Only after triple-rinsing and defacing the label can the glass container be discarded or recycled according to local Environmental Health and Safety (EHS) policies.

  • Inventory Documentation: Log the exact estimated mass or volume of 2-(Azetidin-1-yl)-5-methoxypyrimidine added to the waste stream. Accurate, up-to-date records are legally required for EHS pickup and commercial waste broker processing[1],[4].

WasteSegregation Start 2-(Azetidin-1-yl)-5-methoxypyrimidine Waste Generated Liquid Liquid Solutions (Reaction Mixtures) Start->Liquid Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Halogenated Halogenated Solvent Waste Stream Liquid->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Waste Stream Liquid->NonHalogenated Contains EtOAc/MeOH SolidBin Hazardous Solid Waste Container Solid->SolidBin EHS EHS Collection & Incineration Halogenated->EHS NonHalogenated->EHS SolidBin->EHS

Workflow for the segregation and disposal of 2-(Azetidin-1-yl)-5-methoxypyrimidine waste streams.

Emergency Spill Response Protocol

In the event of a spill, rapid containment is necessary to minimize environmental release and personnel exposure.

Step-by-Step Spill Response:

  • Evacuate & Assess: If the spill is large (e.g., >50 g of powder or >100 mL of concentrated solution) or if fume hood ventilation fails, evacuate the immediate area and contact your EHS department immediately[3].

  • Containment: For minor, manageable spills, wear appropriate PPE and surround the spill area with an inert absorbent material such as vermiculite or commercial sand[1]. Do not use combustible absorbents like sawdust, as the basicity of the compound mixed with potential solvent residues can pose a reactive hazard.

  • Collection: Carefully collect the absorbed material using a non-sparking scoop and place it into a labeled, sealable hazardous waste container[2].

  • Decontamination: Clean the spill surface thoroughly with a compatible solvent, followed by soap and water. Collect all cleaning materials (wipes, absorbent pads) as solid hazardous waste[1].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Call EHS (Major Spill) Assess->Evacuate >50g/mL Contain Contain with Inert Absorbent Assess->Contain Minor Spill Decontaminate Decontaminate Surfaces Contain->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Step-by-step logical pathway for localized spill response and decontamination.

Data Presentation & Logistics Matrices

Table 1: Physicochemical Hazard Inference & Mitigation

Hazard ClassStructural Cause (Read-Across)Required PPEMitigation Strategy
Irritant (Skin/Eye) Basic pyrimidine/azetidine nitrogens coordinate with biological tissues.Nitrile/Neoprene gloves, ANSI goggles.Handle exclusively in a certified fume hood; utilize double-gloving.
Reactivity Weak base; incompatible with strong acids and oxidizers.Flame-retardant lab coat.Store and dispose of strictly segregated from acids, acid chlorides, and oxidizers.
Environmental N-heterocycles are highly mobile in water systems and resist degradation.N/AAbsolute prohibition of drain disposal; mandate high-temp incineration.

Table 2: Waste Stream Segregation Matrix

Waste TypeContainer SpecificationIncompatible MaterialsFinal Disposal Method
Solid Waste (Consumables, PPE)Rigid, sealable polyethylene bag inside a designated drum.Strong oxidizers, aqueous acids.EHS Pickup → Commercial Incineration
Halogenated Liquid HDPE Carboy (Vented cap recommended).Acetone, Non-halogenated solvents (for cost/regulatory reasons).EHS Pickup → High-Temp Incineration
Non-Halogenated Liquid HDPE Carboy.Acids, Oxidizers, Halogenated waste.EHS Pickup → Fuel Blending / Incineration

References

  • Standard Operating Procedure: Pyridine - Washington State University (WSU). Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document - Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(Azetidin-1-yl)-5-methoxypyrimidine

An essential component of modern drug discovery, 2-(Azetidin-1-yl)-5-methoxypyrimidine is a specialized heterocyclic building block frequently utilized in the synthesis of highly targeted therapeutics, such as plasma kal...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug discovery, 2-(Azetidin-1-yl)-5-methoxypyrimidine is a specialized heterocyclic building block frequently utilized in the synthesis of highly targeted therapeutics, such as plasma kallikrein inhibitors[1]. However, the very structural features that make it biologically valuable—a basic, strained azetidine ring coupled with a lipophilic methoxypyrimidine core—present unique handling and safety challenges in the laboratory.

As an application scientist, I have designed this comprehensive guide to move beyond basic safety data sheets. This document provides a self-validating, causally-driven operational framework to ensure absolute safety, product integrity, and regulatory compliance during the handling of this compound.

Physicochemical Causality & Hazard Rationale

To design an effective safety protocol, we must first understand the why behind the hazards. While specific toxicological data for this exact novel derivative may be limited, we extrapolate its safety profile from closely related structural analogs like 4,6-dichloro-5-methoxypyrimidine and other methoxypyrimidine derivatives.

  • Ocular and Dermal Toxicity (H315, H318): Related 5-methoxypyrimidines are classified under GHS as causing serious eye damage and skin irritation[2]. The lipophilicity of the methoxy group facilitates rapid epidermal and corneal penetration. Simultaneously, the basicity of the azetidine nitrogen can induce localized lipid saponification upon contact, leading to severe contact dermatitis or irreversible ocular burns[3].

  • Systemic Absorption (H302, H336): The compound is harmful if swallowed or inhaled[4]. Because azetidinyl pyrimidines are active pharmacophores designed to interact with biological targets (e.g., enzyme inhibition)[1], unintended systemic exposure risks off-target biological effects. Aerosolization of the fine powder during weighing is the primary vector for inhalation exposure.

ToxicityMechanism Exposure Dermal/Ocular Exposure to Azetidinyl Pyrimidine Absorption Lipid Bilayer Penetration (High Lipophilicity) Exposure->Absorption Unprotected Contact Mitigation Immediate Water Flush (15+ Mins) Exposure->Mitigation Emergency Response CellDamage Protein Alkylation & Cellular Irritation Absorption->CellDamage Intracellular Entry Inflammation Cytokine Release (Tissue Damage/Burns) CellDamage->Inflammation Immune Response Mitigation->Inflammation Prevents/Reduces Prevention Nitrile Gloves & Splash Goggles Prevention->Exposure Blocks

Toxicity mechanism and mitigation pathways for azetidinyl pyrimidines.

Personal Protective Equipment (PPE) Matrix

To counteract the specific hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the required equipment and the causal rationale for each selection.

Equipment CategoryRequired SpecificationCausal Rationale
Eye Protection ANSI Z87.1 tight-fitting chemical splash goggles.Methoxypyrimidines pose a severe risk of irreversible eye damage (H318)[2]. Standard safety glasses do not protect against fine powder aerosolization or solvent splashing.
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Nitrile (EN 374 compliant)[2].The lipophilic nature of the compound allows it to permeate thin gloves if dissolved in organic solvents (e.g., DMSO, DMF). Double gloving ensures a fail-safe barrier.
Body Protection Flame-retardant, knee-length lab coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent the compound from migrating up the forearm. Non-porous shoes prevent dermal absorption in the event of a dropped vial.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of micro-particulates during powder transfer. Note: Primary handling must always occur inside a certified fume hood.

Operational Protocol: Self-Validating Handling Workflow

This step-by-step methodology ensures that every action includes a verification step, creating a closed-loop, self-validating safety system.

Step 1: Environmental Validation

  • Action: Verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm).

  • Validation: Check the digital monitor. Tape a small piece of tissue to the sash; it should pull gently inward. This confirms aerosolized azetidinyl pyrimidine will be captured.

Step 2: Static-Free Weighing

  • Action: Use an anti-static gun (Zerostat) on the weighing boat and the analytical balance draft shield before opening the chemical vial.

  • Validation: Observe the powder as the spatula approaches. If the powder "jumps" toward the spatula, static is still present. Re-apply the anti-static gun until the powder remains completely inert. This prevents micro-aerosolization.

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed 2-(Azetidin-1-yl)-5-methoxypyrimidine directly into the reaction flask inside the fume hood. Immediately add the reaction solvent (e.g., DCM or DMF) to solubilize the powder.

  • Validation: Visually confirm that no dry powder remains on the neck of the flask. Solubilizing the compound immediately eliminates the inhalation hazard associated with the dry powder.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the balance, spatulas, and fume hood surface with a solvent compatible with the compound (e.g., an isopropanol/water mixture), followed by a dry wipe.

  • Validation: Inspect the wiped area under good lighting to ensure no crystalline residue remains.

HandlingWorkflow Start Pre-Operation: Fume Hood & PPE Check Weighing Anti-Static Weighing (Enclosed Balance) Start->Weighing Verified Transfer Transfer & Immediate Solubilization Weighing->Transfer Static Cleared Spill Spill Detected? Transfer->Spill Monitor SpillResponse Spill Protocol (Contain, Sweep, Wipe) Spill->SpillResponse Yes Decon Decontamination & Waste Segregation Spill->Decon No SpillResponse->Decon Cleared Success Safe Operation Complete Decon->Success Disposed

Operational and Emergency Workflow for 2-(Azetidin-1-yl)-5-methoxypyrimidine.

Emergency Response & Spill Management

In the event of an accident, immediate, procedural action is required to mitigate tissue damage and environmental contamination.

  • Ocular Exposure: Immediately flush eyes at the nearest eyewash station with copious amounts of water for a minimum of 15 minutes, holding eyelids open[3]. Do not attempt to neutralize with chemicals. Seek immediate ophthalmological care, as methoxypyrimidines can cause severe eye burns[3].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes[2][3]. If skin irritation or redness persists, consult a physician.

  • Dry Powder Spill: Do not dry-sweep, as this creates hazardous dust[2]. Gently cover the spill with damp absorbent paper (using water or isopropanol) to suppress dust. Carefully scoop the material into a sealable hazardous waste container. Wash the spill area thoroughly with soap and water.

  • Liquid Spill (Solubilized Compound): Cover with an inert absorbent material (e.g., vermiculite or sand). Sweep up and place in a closed container for disposal[2]. Ensure adequate ventilation to clear solvent vapors.

Waste Disposal & Decontamination Plan

Improper disposal of heterocyclic amines can lead to environmental toxicity. Follow these strict segregation rules:

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, gloves, and damp spill-cleanup towels) must be placed in a heavy-duty, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane), it must be disposed of in the Halogenated Organic Waste carboy. If dissolved in non-halogenated solvents (e.g., DMSO, DMF, Ethanol), route it to the Non-Halogenated Organic Waste carboy.

  • Regulatory Compliance: Never dispose of 2-(Azetidin-1-yl)-5-methoxypyrimidine or its derivatives down the drain[2]. All waste must be handled by a certified institutional or commercial waste disposal plant in accordance with local and federal environmental regulations[3].

References

  • NextSDS. "4,6-diiodo-5-methoxypyrimidine — Chemical Substance Information." NextSDS Database. [Link]

  • Google Patents. "WO2022056051A1 - Plasma kallikrein inhibitors.

Sources

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